2-Ketoglutaric acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6O5 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI Key |
KPGXRSRHYNQIFN-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2-Ketoglutaric Acid-d4 in Elucidating Krebs Cycle Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Alpha-ketoglutarate (α-KG), also known as 2-Ketoglutaric acid, is a pivotal intermediate in this cycle. Understanding the flux and dynamics of α-KG within the Krebs cycle is crucial for unraveling the metabolic reprogramming that occurs in various physiological and pathological states, including cancer. Stable isotope tracing, utilizing compounds such as 2-Ketoglutaric acid-d4 (d4-α-KG), has emerged as a powerful technique to probe these metabolic pathways in detail. This technical guide provides an in-depth overview of the role and application of this compound in studying the Krebs cycle, with a focus on its use in metabolic flux analysis and imaging.
2-Ketoglutaric Acid: A Central Node in Metabolism
2-Ketoglutaric acid is a five-carbon dicarboxylic acid that participates in several key metabolic reactions. Within the Krebs cycle, it is formed from isocitrate via oxidative decarboxylation, a reaction catalyzed by isocitrate dehydrogenase (IDH). Subsequently, α-KG is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. Beyond the Krebs cycle, α-KG is involved in amino acid metabolism through transamination and deamination reactions, nitrogen transport, and as a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.
The Principle of Stable Isotope Tracing with this compound
Stable isotope tracing is a technique that uses molecules labeled with heavy, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) to follow the metabolic fate of a substrate through a biochemical pathway. This compound is a form of α-KG where four hydrogen atoms have been replaced with deuterium atoms, typically at the 3 and 4 positions.
When introduced into a biological system, this compound enters the cellular pool of α-KG and is metabolized alongside its unlabeled counterpart. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the deuterium label into downstream metabolites of the Krebs cycle and connected pathways. This allows for the quantification of metabolic fluxes, the determination of relative pathway activities, and the identification of metabolic bottlenecks or rerouting.
Applications of this compound in Krebs Cycle Research
A significant application of deuterated α-KG is in the study of cancer metabolism, particularly in tumors with mutations in the isocitrate dehydrogenase (IDH) enzyme.[1][2]
Metabolic Imaging of IDH-Mutant Tumors:
In normal cells, wild-type IDH converts isocitrate to α-KG. However, certain mutations in IDH1 and IDH2 confer a neomorphic activity, causing the enzyme to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] D-2HG accumulates to high levels in these tumors and is implicated in tumorigenesis.
A cell-permeable esterified form of deuterated α-KG, such as diethyl-[3,3'-²H]-α-ketoglutarate, can be administered in vivo.[2] This tracer is taken up by cells, where intracellular esterases cleave the ethyl groups, releasing the deuterated α-KG. In IDH-mutant tumors, the labeled α-KG is converted to deuterated D-2HG, which can be detected and quantified non-invasively using techniques like deuterium metabolic imaging (DMI).[2] This provides a direct readout of the mutant IDH enzyme activity and can be used to assess tumor burden and response to therapies that target the mutant enzyme.[2]
Quantitative Data Presentation
The data generated from stable isotope tracing experiments with this compound can be used to calculate metabolic flux rates. The following table provides an illustrative example of how quantitative data on the contribution of exogenous d4-α-KG to Krebs cycle intermediates and related metabolites might be presented.
| Metabolite | Unlabeled Fraction (%) | Labeled Fraction (d4) (%) | Total Pool Size (nmol/mg protein) |
| α-Ketoglutarate | 40 | 60 | 5.2 |
| Succinate | 75 | 25 | 8.1 |
| Fumarate | 85 | 15 | 3.5 |
| Malate | 90 | 10 | 6.7 |
| Citrate | 95 | 5 | 12.3 |
| Glutamate | 50 | 50 | 15.8 |
| D-2-Hydroxyglutarate | 30 | 70 | 25.4 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental system and conditions.
Experimental Protocols
Metabolic Flux Analysis of this compound in Cell Culture using LC-MS/MS
This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., IDH-mutant and wild-type glioma cells) in appropriate growth medium to ~80% confluency.
-
Replace the growth medium with a medium containing a known concentration of this compound (or a cell-permeable ester form). The concentration and labeling duration should be optimized for the specific cell line and experimental question. A typical starting point is 1-5 mM for 1-6 hours.
-
Include parallel cultures with unlabeled 2-Ketoglutaric acid as a control.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the unlabeled and deuterated forms of α-KG and its downstream metabolites. The specific mass transitions will need to be determined for each metabolite.
4. Data Analysis:
-
Integrate the peak areas for the unlabeled and labeled isotopologues of each metabolite.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional labeling of each metabolite to determine the contribution of the d4-α-KG tracer.
-
Metabolic flux can be modeled using software packages that integrate the labeling data with a stoichiometric model of the metabolic network.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound in the Krebs cycle and IDH mutant pathway.
Caption: Experimental workflow for metabolic flux analysis using this compound.
Conclusion
This compound is a valuable tool for researchers studying the Krebs cycle and related metabolic pathways. Its application in stable isotope tracing experiments provides detailed insights into metabolic fluxes that are not attainable through static metabolite measurements alone. The ability to trace the fate of α-KG in real-time, particularly in the context of diseases like cancer with specific metabolic vulnerabilities, opens new avenues for diagnostic and therapeutic development. The methodologies described in this guide provide a framework for utilizing this compound to advance our understanding of cellular metabolism.
References
2-Ketoglutaric Acid-d4 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2-Ketoglutaric acid-d4 (d4-α-KG) as a metabolic tracer. Alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle, is central to cellular energy metabolism, nitrogen balance, and the biosynthesis of amino acids and nucleotides.[1][2][3] The use of its stable isotope-labeled form, this compound, allows for the precise tracking and quantification of metabolic fluxes through these critical pathways, offering invaluable insights in various research fields, particularly in cancer metabolism and neurology.[4][5]
Core Concepts in α-Ketoglutarate Metabolism
α-Ketoglutarate is a pivotal metabolite that connects several fundamental cellular processes. Its primary roles include:
-
Tricarboxylic Acid (TCA) Cycle: α-KG is a central intermediate in the TCA cycle, a series of chemical reactions to release stored energy. It is formed from isocitrate and is a precursor to succinyl-CoA.[1][2]
-
Nitrogen Metabolism: α-KG acts as a primary nitrogen acceptor, facilitating the transamination of amino acids and playing a crucial role in ammonia (B1221849) detoxification.[1][3]
-
Amino Acid Synthesis: It serves as a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[3][6]
-
Signaling Molecule: α-KG functions as a signaling molecule, influencing epigenetic modifications and cellular responses to hypoxia.[7]
The deuterated tracer, this compound, is a powerful tool for studying the dynamics of these processes. By introducing d4-α-KG into a biological system, researchers can trace the fate of the deuterium-labeled carbon backbone through various metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance.[8]
Data Presentation: Quantitative Insights from in Vitro Studies
The following table summarizes quantitative data from a study investigating the effects of varying concentrations of α-KG on C2C12 cell culture, providing a baseline for designing metabolic tracing experiments.
| α-KG Concentration (mM) | Colony-Forming Efficiency (%) | Mean Specific Growth Rate (/day) | Cell Count Doubling Time (h) |
| 0 (Control) | 50 | 0.86 | 19.4 |
| 0.1 | 68 | 0.95 | 17.6 |
| 1.0 | 55 | 0.94 | 17.8 |
| 10.0 | ≤ 44 | 0.77 | 20.9 |
| 20.0 | 10 | 0.71 | 24.6 |
| 30.0 | 6 | 0.65 | 24.7 |
| 100.0 | Rapid Cell Death | N/A | N/A |
Data adapted from a study on C2C12 cell culture.[9][10] This data indicates a dose-dependent effect of α-KG on cell proliferation, a critical consideration for designing tracer studies to ensure cell viability and physiological relevance.
Signaling Pathways Involving α-Ketoglutarate
α-Ketoglutarate is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism. The following diagrams illustrate the intricate relationships within this pathway.
Experimental Protocols
Cell Culture-Based Metabolic Labeling with this compound
This protocol outlines a general procedure for tracing the metabolism of d4-α-KG in cultured cells.
Materials:
-
This compound (d4-α-KG)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., C2C12, cancer cell lines)
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol, chilled to -80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the experiment.
-
Tracer Introduction: When cells reach the desired confluency (typically 60-80%), replace the standard culture medium with a medium containing a defined concentration of d4-α-KG. Concentrations can range from 0.1 mM to 1.0 mM, depending on the experimental goals and cell type, as higher concentrations may affect cell viability.[9][10]
-
Incubation: Incubate the cells with the d4-α-KG-containing medium for a specific duration. Time-course experiments are recommended to track the dynamic incorporation of the tracer into various metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent to the culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolite extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.
-
Animal Model-Based Metabolic Tracing
This protocol provides a general framework for in vivo tracing studies using d4-α-KG in animal models.
Materials:
-
This compound solution (sterile, pH-adjusted)
-
Animal model (e.g., mouse, rat)
-
Administration equipment (e.g., gavage needles, infusion pumps)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Homogenizer
Procedure:
-
Tracer Administration: Administer the d4-α-KG solution to the animal. The route of administration (e.g., oral gavage, intravenous infusion, intraperitoneal injection) will depend on the experimental design.[11] A typical dose for metabolic imaging studies is in the range of 0.5-2 g/kg body weight.[12]
-
Time-Course Study: Collect tissues and biofluids (blood, urine) at various time points after tracer administration to monitor the distribution and metabolism of d4-α-KG.
-
Tissue Collection:
-
Anesthetize the animal at the designated time point.
-
Surgically excise the tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction from Tissues:
-
Pulverize the frozen tissue under liquid nitrogen.
-
Perform a metabolite extraction using a suitable solvent system (e.g., methanol/chloroform/water).
-
Homogenize the tissue in the extraction solvent.
-
Centrifuge to separate the phases and pellet the debris.
-
Collect the polar (aqueous) phase containing the metabolites of interest.
-
-
Sample Preparation for Analysis: Prepare the extracted metabolites for MS analysis as described in the cell culture protocol.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile metabolites.
Sample Preparation:
-
Derivatization: Dried metabolite extracts must be derivatized to increase their volatility. A common method involves a two-step process of methoximation followed by trimethylsilylation (TMS).[4][13]
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
Injection: Split or splitless injection can be used depending on the sample concentration.
-
Temperature Program: A temperature gradient is employed to separate the metabolites.
-
MS Detection: The mass spectrometer is typically operated in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific labeled metabolites.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar and non-volatile metabolites.
Sample Preparation:
-
Reconstitution: Dried metabolite extracts are reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% methanol).
LC-MS Parameters:
-
Column: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.[14]
-
MS Detection: High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is advantageous for accurate mass measurements and the identification of unknown labeled metabolites. Targeted analysis can be performed using a triple quadrupole mass spectrometer in MRM mode.[15]
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound.
This technical guide provides a foundational understanding of the principles and practices for using this compound as a metabolic tracer. The detailed protocols and workflow diagrams serve as a starting point for researchers to design and implement robust metabolic studies in their specific areas of interest. The ability to trace the metabolic fate of α-KG with high precision will continue to be a valuable tool in advancing our understanding of cellular metabolism in health and disease.
References
- 1. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]
- 12. Deuterium metabolic imaging of the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. helixchrom.com [helixchrom.com]
- 15. agilent.com [agilent.com]
An In-depth Technical Guide to the Biological Functions of Deuterated Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the Krebs cycle, plays a central role in cellular energy metabolism, nitrogen balance, and as a precursor for amino acid biosynthesis. The substitution of hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H), to create deuterated alpha-ketoglutarate, has opened new avenues for investigating metabolic pathways in vivo. This technical guide provides a comprehensive overview of the biological functions of deuterated alpha-ketoglutarate, with a primary focus on its application as a metabolic probe in the context of cancer research, particularly in gliomas with isocitrate dehydrogenase (IDH) mutations. This document details its role in metabolic tracing, potential kinetic isotope effects, and its involvement in other cellular processes, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Biological Application: A Metabolic Probe for IDH-Mutant Cancers
The primary and most extensively documented biological application of deuterated alpha-ketoglutarate is as a non-invasive probe for detecting the oncometabolite 2-hydroxyglutarate (2-HG) in cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes.[1][2] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG. However, mutant IDH enzymes gain a neomorphic function, converting α-KG to 2-HG.[3]
The administration of deuterated α-KG, such as [3,3'-²H]-α-ketoglutarate, allows for the detection of deuterated 2-HG production specifically in IDH-mutant cells using deuterium magnetic resonance spectroscopy (²H-MRS).[1][2] This technique, also known as Deuterium Metabolic Imaging (DMI), provides a powerful tool for diagnosing, monitoring disease progression, and assessing treatment response in IDH-mutant tumors, particularly gliomas.[2][4]
Quantitative Analysis of 2-Hydroxyglutarate Production
The quantification of 2-HG is crucial for the clinical management of IDH-mutant cancers. While direct quantitative data from studies using deuterated α-KG is often presented in graphical form within publications, the following table summarizes typical findings from enzymatic assays and mass spectrometry, which are used to validate and complement DMI studies.
| Sample Type | IDH Status | Analyte | Concentration Range | Reference |
| Human Glioma Tissue | Mutant | D-2-Hydroxyglutarate | Up to 35 mM | [5] |
| Human Glioma Tissue | Wild-Type | D-2-Hydroxyglutarate | < 0.1 mM | [5] |
| Serum (AML patients) | Mutant | D-2-Hydroxyglutarate | Significantly elevated | [6] |
| Cell Culture Supernatant (IDH1-mutant cells) | Mutant | D-2-Hydroxyglutarate | Elevated | [6] |
Signaling and Metabolic Pathways
The metabolic fate of deuterated alpha-ketoglutarate in the context of wild-type and mutant IDH is depicted in the following diagrams.
Caption: Metabolism of α-KG with Wild-Type IDH.
Caption: Metabolism of Deuterated α-KG with Mutant IDH.
Experimental Protocols
Synthesis of Deuterated Alpha-Ketoglutarate
The synthesis of deuterated α-KG is a critical first step for its use in metabolic studies. While several methods exist, a common approach involves the hydrolysis of diethyl oxalylsuccinate. A detailed protocol is described in Organic Syntheses.[4] For deuterated variants, deuterated starting materials or reagents would be used in a similar synthetic scheme.
General Protocol for α-Ketoglutaric Acid Synthesis (Non-Deuterated): A mixture of triethyl oxalylsuccinate, hydrochloric acid, and water is heated under reflux. The mixture is then distilled to dryness under reduced pressure. The resulting residue is dissolved in a suitable solvent like nitroethane, and the α-ketoglutaric acid is crystallized upon cooling.[7]
Deuterium Metabolic Imaging (DMI) with ²H-MRS
DMI is a non-invasive imaging technique that tracks the metabolic fate of deuterated substrates.[7]
General Experimental Workflow for in vivo DMI:
-
Substrate Administration: A solution of deuterated α-ketoglutarate (e.g., diethyl-[3,3'-²H]-α-ketoglutarate for improved cell permeability) is administered to the subject, typically via intravenous infusion.[4][8]
-
Data Acquisition: Following administration, ²H magnetic resonance spectra are acquired from the region of interest (e.g., the brain tumor) using a clinical or preclinical MRI scanner equipped for deuterium spectroscopy.[8]
-
Spectral Processing and Analysis: The acquired spectra are processed to identify and quantify the signals from deuterated α-KG and its metabolic products, primarily deuterated 2-HG.[7]
Caption: Deuterium Metabolic Imaging (DMI) Workflow.
Kinetic Isotope Effect of Deuterated Alpha-Ketoglutarate
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[9] This is due to the greater mass of deuterium, which leads to a lower vibrational frequency of the C-²H bond compared to the C-¹H bond, and thus a higher activation energy for bond cleavage.
While specific quantitative data on the KIE for deuterated α-KG in various enzymatic reactions are not extensively available in the public domain, the principle suggests that reactions involving the cleavage of a C-²H bond at the deuterated position of α-KG would be slower than the corresponding reaction with non-deuterated α-KG. For example, the conversion of α-KG to succinyl-CoA by the α-ketoglutarate dehydrogenase (α-KGDH) complex, which involves decarboxylation, could exhibit a KIE if the deuteration is at a position involved in the reaction mechanism.
Other Potential Biological Functions and Implications
Beyond its role as a metabolic tracer, the deuteration of α-KG may have intrinsic effects on other biological processes.
Reactive Oxygen Species (ROS) Production
The α-ketoglutarate dehydrogenase complex is a known source of reactive oxygen species (ROS) in mitochondria.[10][11] The rate of ROS production by α-KGDH is influenced by the NADH/NAD+ ratio.[12] It is plausible that a KIE on the α-KGDH reaction caused by deuteration could alter the flux through this enzyme and consequently modulate the rate of mitochondrial ROS production. However, direct experimental evidence for this is currently lacking.
Epigenetic Regulation
Alpha-ketoglutarate is a crucial cofactor for α-KG-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation.[13] By influencing the activity of TET enzymes, α-KG plays a role in epigenetic regulation.[13] The impact of deuterated α-KG on TET enzyme activity is an area for further investigation. A KIE could potentially alter the rate of TET-mediated hydroxylation of 5-methylcytosine, thereby influencing epigenetic landscapes.
Caption: Role of α-KG in Epigenetic Regulation.
Pharmacokinetics and Cellular Uptake
The pharmacokinetics of α-KG have been studied, revealing rapid elimination from the blood with a half-life of less than 5 minutes when administered to the portal vein in pigs.[14][15] Enterally administered α-KG has low availability to peripheral tissues, suggesting significant metabolism in the gut and liver.[14] Studies on human fibroblasts suggest that α-KG uptake occurs via unmediated diffusion.[16] While specific pharmacokinetic data for deuterated α-KG are not widely available, it is generally assumed to follow a similar distribution and clearance pattern as its non-deuterated counterpart, though minor differences due to the KIE in metabolic processes are possible.
Conclusion
Deuterated alpha-ketoglutarate serves as a powerful and clinically relevant tool for the non-invasive investigation of cancer metabolism, particularly for the detection of 2-hydroxyglutarate in IDH-mutant tumors through Deuterium Metabolic Imaging. While its primary application is as a metabolic tracer, the intrinsic biological effects of deuteration on the kinetics of enzymatic reactions, ROS production, and epigenetic regulation are important areas for future research. A deeper understanding of these functions will further enhance its utility in both basic science and clinical settings, potentially leading to new diagnostic and therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of deuterated alpha-ketoglutarate.
References
- 1. archive.ismrm.org [archive.ismrm.org]
- 2. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Ketoglutaramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]
- 9. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species | Semantic Scholar [semanticscholar.org]
- 13. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. alpha-Ketoglutarate uptake in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metabolic Networks: A Technical Guide to 2-Ketoglutaric Acid-d4 in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 2-Ketoglutaric acid-d4, a deuterated stable isotope of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), in elucidating complex metabolic pathways. Stable isotope tracing with this compound offers a powerful methodology to quantitatively track the fate of α-KG in central carbon metabolism, amino acid biosynthesis, and cellular signaling cascades. This guide provides a comprehensive overview of the core principles, experimental workflows, data interpretation, and applications of this compound in metabolic research and drug development.
Core Concepts: The Significance of α-Ketoglutarate and Isotope Tracing
Alpha-ketoglutarate is a central node in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle, nitrogen transport, and as a co-substrate for a variety of dioxygenases involved in epigenetic regulation and signaling.[1][2][3] Its deuterated isotopologue, this compound, serves as a tracer that can be introduced into biological systems.[4] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the deuterium (B1214612) labels as they are incorporated into downstream metabolites, providing a dynamic view of metabolic fluxes.[4][5]
Key Metabolic Pathways Investigated with this compound
The application of this compound as a tracer enables the detailed investigation of several critical metabolic pathways:
-
Tricarboxylic Acid (TCA) Cycle: As a key intermediate of the TCA cycle, this compound allows for the measurement of both oxidative and reductive flux through this central metabolic engine.[6]
-
Amino Acid Metabolism: α-KG is a primary acceptor of amino groups, and tracing with its deuterated form can elucidate the dynamics of amino acid synthesis and degradation.[7]
-
Reductive Carboxylation: In cancer cells and under hypoxic conditions, the reductive carboxylation of α-KG to citrate (B86180) is a crucial pathway for lipid synthesis. This compound is instrumental in quantifying this alternative metabolic route.[6]
Data Presentation: Quantitative Insights into Metabolic Flux
Quantitative metabolic flux analysis using this compound provides invaluable data for understanding cellular physiology in health and disease. The following tables present hypothetical yet representative quantitative data derived from stable isotope tracing experiments.
| Metabolite | Isotopic Enrichment (M+4) | Fold Change (Treatment vs. Control) | p-value |
| Citrate | 15.2% | 2.5 | <0.01 |
| Succinate | 8.7% | 1.2 | >0.05 |
| Malate | 10.1% | 1.8 | <0.05 |
| Glutamate | 25.6% | 3.1 | <0.01 |
| Aspartate | 12.3% | 2.0 | <0.05 |
Caption: Isotopic enrichment of TCA cycle intermediates and related amino acids in cancer cells cultured with this compound under hypoxic conditions.
| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) | Direction |
| α-KG -> Citrate (Reductive) | 5.8 | Forward |
| α-KG -> Succinate (Oxidative) | 12.3 | Forward |
| Glutamate -> α-KG | 20.1 | Forward |
Caption: Calculated metabolic flux rates in a cancer cell line determined by this compound tracing.
Experimental Protocols: A Step-by-Step Guide
A typical stable isotope tracing experiment using this compound in a cell culture system involves the following key steps:
Cell Culture and Labeling
-
Media Preparation: Prepare a custom cell culture medium that is deficient in α-KG. Supplement this basal medium with a known concentration of this compound.[8][9][10]
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Labeling: Replace the standard culture medium with the this compound containing medium and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into downstream metabolites.
Sample Quenching and Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly quench the cells by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[11] Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[11]
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the lysate and centrifuge at a high speed to pellet the cell debris. Collect the supernatant containing the metabolites.[11]
Sample Preparation for Mass Spectrometry (GC-MS)
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Derivatization: To increase the volatility of the polar metabolites for gas chromatography, perform a two-step derivatization process.[3][12][13]
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract to protect the keto groups. Incubate at a specific temperature and time (e.g., 60°C for 60 minutes).[13]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the methoximated sample to derivatize hydroxyl and amine groups. Incubate at a specific temperature and time (e.g., 60°C for 30 minutes).[13]
-
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system for analysis of mass isotopomer distributions.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by α-KG and the general experimental workflow for stable isotope tracing.
Applications in Drug Development
The insights gained from this compound tracing are highly valuable for drug development professionals. By understanding how disease states, such as cancer, alter metabolic pathways, researchers can identify novel therapeutic targets. For instance, the reliance of certain tumors on reductive carboxylation presents an opportunity to develop inhibitors of this pathway. Furthermore, monitoring metabolic flux changes in response to drug candidates can provide crucial information on their mechanism of action and efficacy. The use of deuterated α-ketoglutarate has also shown potential in probing the mutational status of enzymes like isocitrate dehydrogenase (IDH), which is significant in glioma research.[11]
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolite alpha-ketoglutarate inhibits vascular calcification partially through modulation of the TET2/NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. α-Ketoglutarate attenuates Wnt signaling and drives differentiation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. 使用粉末制备细胞培养基 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. KR20150134489A - Composition of cell culture media containing alpha-ketoglutarate for increasing the recombinant protein production and sialylation - Google Patents [patents.google.com]
- 11. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. benchchem.com [benchchem.com]
The Role of 2-Ketoglutaric Acid-d4 in Modern Metabolic Research: A Technical Guide
Introduction
Metabolic research has been revolutionized by the use of stable isotope tracers, which allow scientists to track the fate of specific molecules through complex biochemical networks. 2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the Krebs (TCA) cycle and nitrogen metabolism.[1][2][3] Its deuterated isotopologue, 2-Ketoglutaric acid-d4 (α-KG-d4), has emerged as an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the discovery, application, and methodologies associated with α-KG-d4 in metabolic research.
The Advent and Significance of this compound
The "discovery" of α-KG-d4 is not marked by a single event but by its development and application as a sophisticated research tool. Its primary utility lies in its function as a metabolic tracer and as an internal standard for highly accurate quantitative analysis.[4] By replacing four hydrogen atoms with deuterium (B1214612), the molecule's mass is increased. This alteration makes it easily distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS), without significantly altering its chemical behavior in biological systems. This characteristic allows for precise tracking of its conversion into downstream metabolites and for accurate quantification of α-KG levels in complex biological samples.[4]
Core Applications in Metabolic Research
The unique properties of α-KG-d4 have led to its widespread adoption in several key areas of metabolic investigation.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[5][6][7] Supplying α-KG-d4 to cells or organisms allows researchers to trace the path of the deuterium label as it is incorporated into other Krebs cycle intermediates and connected biosynthetic pathways, such as amino acid synthesis.[8] This provides critical insights into the activity of the Krebs cycle, including its directionality (oxidative vs. reductive) under different physiological or pathological conditions, such as hypoxia.[9]
Cancer Metabolism and Oncometabolite Tracking
A significant application of α-KG-d4 is in the study of cancer metabolism. In certain cancers, particularly gliomas and acute myeloid leukemia, mutations in the isocitrate dehydrogenase (IDH) enzyme cause it to gain a new function: the conversion of α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[10][11][12]
By introducing α-KG-d4 (specifically [3,3'-2H]-α-KG) to IDH-mutant cells, scientists can directly and specifically observe the production of deuterated 2-HG.[10][13] This has profound implications for:
-
Diagnostics: Detecting the production of labeled 2-HG can serve as a functional readout of IDH mutation status.[10]
-
Drug Development: The efficacy of novel IDH inhibitors can be assessed by measuring the reduction in labeled 2-HG production.[10][13]
-
In Vivo Imaging: Techniques like Deuterium Metabolic Imaging (DMI) can use deuterated α-KG to non-invasively monitor tumor burden and response to therapy in living organisms.[13][14]
Neurotransmitter Dynamics
Alpha-ketoglutarate is the direct precursor to glutamate (B1630785), the primary excitatory neurotransmitter in the brain.[2] Tracing experiments with α-KG-d4 enable the study of glutamate synthesis and turnover, providing a deeper understanding of neuronal activity and brain energy metabolism.
Experimental Protocols and Methodologies
The successful use of α-KG-d4 as a metabolic tracer relies on robust experimental design and precise analytical techniques.
General Experimental Workflow
The typical workflow for a stable isotope tracing experiment involves introducing the labeled substrate, allowing for metabolic processing, extracting the metabolites, and analyzing the samples via mass spectrometry.
Protocol 1: Cell Culture Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Media Preparation: Prepare culture medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.
-
Labeling: Remove the standard culture medium and replace it with the α-KG-d4-containing medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., from minutes to 24 hours) to allow for the uptake and metabolism of the tracer.
-
Harvesting: At the end of the incubation, rapidly wash the cells with ice-cold saline to remove extracellular tracer and immediately quench metabolism by adding a cold extraction solvent.
Protocol 2: Metabolite Extraction
A common and effective method for extracting polar metabolites like α-KG is using a solvent mixture.
-
After quenching, add an ice-cold extraction solvent (e.g., 80:20 methanol:water or a mixture of methanol, acetonitrile, and water) to the cell pellet or tissue sample.
-
Thoroughly disrupt the cells/tissue using sonication or bead beating to ensure complete lysis.
-
Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
Dry the supernatant, typically using a vacuum concentrator, before reconstitution for analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing α-KG-d4 and its labeled products.
-
Chromatographic Separation: Reconstituted samples are injected into an HPLC system. Separation is often achieved using a C18 column for reversed-phase chromatography or a HILIC column for polar compounds.[15]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into a triple quadrupole mass spectrometer. The instrument is operated in Selected Reaction Monitoring (SRM) mode, where specific mass transitions (precursor ion → product ion) for both unlabeled α-KG and labeled α-KG-d4 (and other resulting isotopologues) are monitored.
-
Quantification: The peak areas corresponding to the different isotopologues are integrated. The abundance of the labeled species relative to the total pool provides the measure of isotope enrichment, which is crucial for flux calculations.
Quantitative Data Presentation
Accurate quantification is paramount in tracer studies. The following tables provide an example of typical analytical parameters and the type of data generated.
| Parameter | Typical Value | Reference |
| Instrument | Triple Quadrupole LC/MS | [16][17] |
| Linearity Range | 0.3 - 135 µM | [16][17] |
| R² Value | > 0.99 | [16][17] |
| Limit of Quantitation (LOQ) | ~0.20 µM | [16][17] |
| Precision (%RSD) | < 15% | [17][18] |
| Table 1: Example LC-MS/MS Method Parameters for α-KG Quantification. |
| Metabolite | Isotopologue | % Enrichment (Control Cells) | % Enrichment (IDH-Mutant Cells) |
| α-Ketoglutarate | α-KG (M+0) | 55% | 52% |
| α-KG-d4 (M+4) | 45% | 48% | |
| Glutamate | Glutamate (M+0) | 88% | 90% |
| Glutamate-d4 (M+4) | 12% | 10% | |
| 2-Hydroxyglutarate | 2-HG (M+0) | >99% | 65% |
| 2-HG-d4 (M+4) | <1% | 35% | |
| Table 2: Representative Isotope Enrichment Data from a Tracer Experiment with α-KG-d4. Note the significant incorporation of the d4 label into 2-HG specifically in the IDH-mutant cells. |
Visualization of Metabolic Pathways
Graphviz diagrams help to visualize the central role of α-KG and the utility of its deuterated form in tracing metabolic conversions.
Conclusion and Future Outlook
This compound is a powerful and versatile probe for interrogating cellular metabolism. Its application has been instrumental in advancing our understanding of the Krebs cycle, cancer bioenergetics, and neurotransmitter synthesis. The ability to trace its metabolic fate provides a dynamic view of cellular function that is not achievable through static metabolite measurements alone. Future developments, particularly in the realm of in vivo Deuterium Metabolic Imaging (DMI), promise to translate these research applications into clinical tools, offering non-invasive methods to diagnose metabolic disorders and monitor therapeutic responses in real-time.
References
- 1. nbinno.com [nbinno.com]
- 2. In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential clinical applications of alpha‑ketoglutaric acid in diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. archive.ismrm.org [archive.ismrm.org]
- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 12. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 15. helixchrom.com [helixchrom.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Ketoglutaric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Ketoglutaric acid-d4, a deuterated analog of the key metabolic intermediate, 2-Ketoglutaric acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methodologies.
Core Chemical Properties
This compound, also known as α-Ketoglutaric acid-d4, is a stable isotope-labeled form of 2-Ketoglutaric acid where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an invaluable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry.[1]
Physicochemical Data
Quantitative data for both the unlabeled and deuterated forms of 2-Ketoglutaric acid are summarized below for easy comparison. It is important to note that while extensive data is available for the unlabeled compound, specific physical constants for the deuterated analog are less commonly reported and may vary slightly between different commercial suppliers.
| Property | 2-Ketoglutaric Acid | This compound |
| Molecular Formula | C₅H₆O₅ | C₅H₂D₄O₅ |
| Molecular Weight | 146.10 g/mol | Approximately 150.12 g/mol |
| CAS Number | 328-50-7 | 1381759-60-9 |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 113-115 °C | Not explicitly reported, expected to be similar to the unlabeled compound. |
| Boiling Point | 185.67°C (estimate) | Not explicitly reported, expected to be similar to the unlabeled compound. |
| Solubility | ||
| Water | Highly soluble | Expected to be highly soluble. |
| Ethanol | Soluble | Expected to be soluble. |
| DMSO | Soluble | Expected to be soluble. |
| Ether | Sparingly soluble | Expected to be sparingly soluble. |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity and purity of this compound.
Recommended Storage Conditions
For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, at temperatures of -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.
Chemical Stability and Degradation Pathways
2-Ketoglutaric acid, and by extension its deuterated analog, is a relatively stable compound when stored under the recommended conditions. However, as a dicarboxylic acid containing a ketone functional group, it is susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Decarboxylation: At elevated temperatures, 2-Ketoglutaric acid can undergo decarboxylation.
-
Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds.
-
Reactions of the ketone group: The ketone functional group can undergo various reactions, such as reduction or condensation, in the presence of appropriate reagents.
The stability of the deuterium labels on the C3 and C4 positions is generally high under typical experimental conditions. However, under harsh acidic or basic conditions, or in the presence of certain catalysts, there is a potential for H/D exchange, which could compromise the isotopic purity of the compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the stability and purity of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Samples from stability studies are diluted with the mobile phase to an appropriate concentration.
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.
Isotopic Enrichment Analysis
The isotopic enrichment of this compound is a critical quality attribute. Mass spectrometry is the primary technique for this analysis.
Objective: To determine the percentage of the d4-labeled species relative to all isotopic variants.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system (LC or GC).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for 2-Ketoglutaric acid.
-
Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range.
-
Data Analysis:
-
Determine the theoretical m/z values for the unlabeled (d0) and deuterated (d4) forms of 2-Ketoglutaric acid.
-
Extract the ion chromatograms for the [M-H]⁻ ions of both species.
-
Calculate the peak areas for each isotopic species.
-
The isotopic enrichment is calculated as: % Enrichment = (Area_d4 / (Area_d0 + Area_d4)) * 100
-
Workflow for Isotopic Enrichment Analysis:
Caption: A streamlined workflow for determining isotopic enrichment.
Signaling Pathway Involvement
2-Ketoglutaric acid is a central node in metabolism, most notably as a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle).
The Krebs Cycle:
The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. 2-Ketoglutaric acid is formed from isocitrate and is subsequently converted to succinyl-CoA.
Caption: The central role of 2-Ketoglutarate in the Krebs Cycle.
Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and general scientific principles. Specific experimental results may vary. It is essential to consult the certificate of analysis and safety data sheet provided by the supplier for the most accurate and up-to-date information on a specific lot of this compound. Always perform appropriate validation and verification studies for your specific application.
References
Unlocking Metabolic Insights: A Technical Guide to Preliminary Studies Involving 2-Ketoglutaric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core applications of 2-Ketoglutaric acid-d4 (d4-α-KG), a deuterated isotopologue of the key metabolic intermediate, alpha-ketoglutarate (B1197944). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in metabolic studies. It details the fundamental principles, experimental protocols, and data interpretation for the two primary uses of d4-α-KG: as a tracer in metabolic flux analysis and as an internal standard for precise quantification of α-ketoglutarate.
Core Applications of this compound in Metabolic Research
2-Ketoglutaric acid, a central node in the Krebs cycle, is pivotal for cellular energy production, nitrogen balance, and the biosynthesis of amino acids and nucleotides.[1] The introduction of a stable isotope-labeled version, this compound, provides a powerful tool to probe the dynamics of these metabolic pathways without perturbing the biological system. The four deuterium (B1214612) atoms on the carbon backbone of α-KG allow for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry, making it an ideal candidate for two critical applications in metabolic research.
Metabolic Flux Analysis: Tracing the Fate of a Key Metabolite
In metabolic flux analysis, d4-α-KG is introduced into a biological system (e.g., cell culture or in vivo model) as a tracer. By tracking the incorporation of deuterium into downstream metabolites of the Krebs cycle and connected pathways, researchers can elucidate the relative and absolute rates of metabolic reactions. This approach provides a dynamic view of cellular metabolism that is not achievable with static metabolite measurements.
Quantitative Analysis: An Internal Standard for Accuracy and Precision
Due to its chemical similarity to endogenous α-ketoglutarate and its distinct mass, d4-α-KG serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS).[1] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-purifies with the endogenous analyte and experiences similar matrix effects and instrument variability. This allows for highly accurate and precise quantification of α-ketoglutarate concentrations in complex biological matrices such as plasma, tissues, and cell lysates.
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of this compound.
Metabolic Flux Analysis using this compound as a Tracer
This protocol outlines a general workflow for a cell culture-based metabolic flux experiment.
Objective: To trace the metabolic fate of this compound through the Krebs cycle and related pathways.
Materials:
-
This compound
-
Cell culture medium deficient in unlabeled α-ketoglutarate
-
Cultured cells of interest
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Reagents for metabolite extraction (e.g., ice-cold methanol, acetonitrile (B52724), water)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency under standard conditions.
-
Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be optimized to be physiologically relevant and detectable without causing toxicity.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system capable of separating and detecting the isotopologues of Krebs cycle intermediates.
-
Develop a targeted method to monitor the mass transitions of unlabeled and deuterated metabolites.
-
-
Data Analysis:
-
Determine the isotopic enrichment of downstream metabolites by calculating the ratio of the deuterated isotopologue to the total pool of the metabolite.
-
Use metabolic flux analysis software to model the flux rates through the Krebs cycle based on the isotopic labeling patterns.
-
Experimental workflow for metabolic flux analysis using this compound.
Quantification of α-Ketoglutarate using this compound as an Internal Standard
This protocol describes the use of d4-α-KG for the accurate quantification of endogenous α-ketoglutarate in biological samples.
Objective: To determine the absolute concentration of α-ketoglutarate in a biological sample.
Materials:
-
This compound (as internal standard)
-
Unlabeled α-ketoglutarate (for calibration curve)
-
Biological sample (e.g., plasma, tissue homogenate)
-
LC-MS/MS system
-
Reagents for sample preparation (e.g., protein precipitation, derivatization if necessary)
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of this compound internal standard solution.
-
Perform sample cleanup, which may include protein precipitation (e.g., with acetonitrile or methanol), and/or derivatization to improve chromatographic separation and ionization efficiency.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., charcoal-stripped plasma) with known concentrations of unlabeled α-ketoglutarate.
-
Add the same amount of this compound internal standard to each calibration standard as was added to the samples.
-
Process the calibration standards in the same manner as the biological samples.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples and calibration standards using an LC-MS/MS method optimized for the detection of both unlabeled α-ketoglutarate and d4-α-KG.
-
Monitor the specific mass transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of α-ketoglutarate in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Workflow for α-ketoglutarate quantification using this compound as an internal standard.
Data Presentation
The quantitative data generated from these preliminary studies can be effectively summarized in tables for clear comparison and interpretation.
Metabolic Flux Analysis Data
Table 1: Isotopic Enrichment of Krebs Cycle Intermediates Following this compound Tracing
| Metabolite | Time (hours) | Isotopic Enrichment (M+4, %) |
| Succinate | 2 | 5.2 ± 0.8 |
| 8 | 15.7 ± 2.1 | |
| 24 | 35.4 ± 4.5 | |
| Fumarate | 2 | 3.1 ± 0.5 |
| 8 | 10.9 ± 1.5 | |
| 24 | 28.9 ± 3.8 | |
| Malate | 2 | 2.5 ± 0.4 |
| 8 | 9.8 ± 1.3 | |
| 24 | 25.1 ± 3.2 | |
| Citrate | 2 | 1.1 ± 0.2 |
| 8 | 4.5 ± 0.7 | |
| 24 | 12.3 ± 1.9 |
Data are presented as mean ± standard deviation and represent the percentage of the metabolite pool containing four deuterium atoms.
Table 2: Relative Metabolic Flux Rates Determined from this compound Tracing
| Metabolic Flux | Relative Rate (Control) | Relative Rate (Treated) |
| α-KG → Succinate | 1.00 | 1.52 ± 0.18 |
| Succinate → Fumarate | 1.00 | 1.45 ± 0.15 |
| Fumarate → Malate | 1.00 | 1.38 ± 0.14* |
| Malate → Oxaloacetate | 1.00 | 1.29 ± 0.12 |
| α-KG → Glutamate | 1.00 | 0.85 ± 0.09 |
*Data are normalized to the control group and presented as mean ± standard deviation. p < 0.05 vs. Control.
Quantitative Analysis Data
Table 3: Quantification of α-Ketoglutarate in Human Plasma using this compound as an Internal Standard
| Sample ID | Peak Area Ratio (α-KG / d4-α-KG) | Concentration (µM) |
| Control 1 | 0.85 | 42.5 |
| Control 2 | 0.91 | 45.5 |
| Control 3 | 0.88 | 44.0 |
| Patient A-1 | 1.52 | 76.0 |
| Patient A-2 | 1.48 | 74.0 |
| Patient A-3 | 1.55 | 77.5 |
Table 4: Method Validation Parameters for α-Ketoglutarate Quantification
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95-105% |
Visualization of Signaling Pathways and Logical Relationships
The metabolic fate of this compound can be visualized to illustrate its entry and progression through the Krebs cycle.
References
The Isotopic Handprint: Unraveling the Mechanism of Action of 2-Ketoglutaric Acid-d4
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in cellular metabolism, centrally positioned at the intersection of the Krebs cycle and amino acid metabolism. Its deuterated isotopologue, 2-Ketoglutaric acid-d4 (d4-α-KG), serves as a powerful tool in metabolic research, primarily as a tracer to elucidate metabolic pathways and fluxes. Beyond its role as a metabolic tracer, the deuterium (B1214612) substitution in d4-α-KG introduces a kinetic isotope effect (KIE) that can modulate the activity of α-KG-dependent enzymes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic fate, its impact on key enzymatic reactions, and the experimental protocols to investigate its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important research compound.
Introduction: The Central Role of α-Ketoglutarate
Alpha-ketoglutarate is a key molecule in cellular energy production and biosynthesis. It is a crucial intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic hub that generates reducing equivalents for ATP synthesis.[1] Beyond its role in energy metabolism, α-KG is a primary nitrogen transporter in the body and a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine.[1][2]
Furthermore, α-KG acts as a critical co-substrate for a large family of Fe(II)/α-KG-dependent dioxygenases. These enzymes play vital roles in diverse cellular processes, including:
-
Epigenetic Regulation: Ten-eleven translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases utilize α-KG to catalyze the demethylation of DNA and histones, respectively, thereby influencing gene expression.[3][4]
-
Collagen Synthesis: Prolyl and lysyl hydroxylases, essential for collagen fibril stability, are α-KG-dependent dioxygenases.
-
Hypoxia Response: Prolyl hydroxylases that regulate the stability of hypoxia-inducible factor (HIF) are also dependent on α-KG.
The deuterated form, this compound, in which four hydrogen atoms are replaced by deuterium, is a stable isotope-labeled compound primarily used in metabolic research to trace the fate of α-KG in various biochemical pathways using techniques like mass spectrometry and NMR.[5]
The Kinetic Isotope Effect: A Subtle yet Significant Perturbation
The substitution of hydrogen with deuterium in this compound leads to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[6] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.[6] This effect is quantified by the ratio of the reaction rates, kH/kD, where a value greater than 1 indicates a normal KIE. For deuterium, this effect can lead to a significant reduction in the reaction rate.[6]
In the context of d4-α-KG, the KIE is most relevant for enzymes that catalyze reactions involving the abstraction of a hydrogen (or deuterium) atom from the α-KG molecule. The primary enzyme in this category is α-ketoglutarate dehydrogenase (α-KGDH) , a key regulatory enzyme in the Krebs cycle.
Mechanism of Action of this compound
The mechanism of action of this compound can be understood through two primary lenses: its function as a metabolic tracer and the modulatory effects arising from the kinetic isotope effect.
Metabolic Tracing
As a stable isotope-labeled compound, d4-α-KG is an invaluable tool for metabolic flux analysis. When introduced into a biological system, the deuterated α-KG enters the same metabolic pathways as its endogenous counterpart. By using mass spectrometry or NMR to track the incorporation of deuterium into downstream metabolites, researchers can quantitatively map the flow of carbon through the Krebs cycle, amino acid biosynthesis, and other related pathways. This allows for a detailed understanding of metabolic reprogramming in various physiological and pathological states.
Modulation of Enzymatic Activity via the Kinetic Isotope Effect
The deuterium substitution in d4-α-KG can lead to a decreased rate of its enzymatic conversion, particularly by α-KGDH. This can result in a localized and transient accumulation of d4-α-KG and a potential shift in the metabolic landscape.
-
Impact on the Krebs Cycle: A slower conversion of d4-α-KG to succinyl-CoA by α-KGDH can lead to a temporary bottleneck in the Krebs cycle. This may result in an increased concentration of upstream metabolites like isocitrate and citrate.
-
Influence on α-KG-Dependent Dioxygenases: The potential for a localized increase in d4-α-KG concentration could, in turn, affect the activity of α-KG-dependent dioxygenases. While the binding of d4-α-KG to these enzymes is not expected to be significantly different from the unlabeled form, the altered availability of the co-substrate could influence the rates of DNA and histone demethylation, as well as other hydroxylation reactions. However, the direct KIE on the reactions catalyzed by these dioxygenases is likely to be small, as the C-H bonds broken in the α-KG molecule during these reactions are not the ones substituted with deuterium in d4-α-KG.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions involving α-ketoglutarate. While specific kinetic data for this compound is limited in the public domain, the data for the unlabeled compound provides a baseline for understanding its enzymatic interactions. The kinetic isotope effect (kH/kD) for α-KGDH is expected to be significant, leading to a reduced Vmax for the deuterated substrate.
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Inhibitors | Activators |
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | 200-1000 | 1 | NADH, ATP, Succinyl-CoA | ADP, Ca2+ |
| α-Ketoglutarate Dehydrogenase | This compound | ~200-1000 (estimated) | < 1 (due to KIE) | NADH, ATP, Succinyl-CoA | ADP, Ca2+ |
| TET1 | α-Ketoglutarate | 15-50 | - | Succinate, Fumarate, 2-Hydroxyglutarate | Fe(II), Ascorbate |
| JmjC Domain Histone Demethylases | α-Ketoglutarate | 10-100 | - | Succinate, Fumarate, 2-Hydroxyglutarate | Fe(II), Ascorbate |
Table 1: Kinetic Parameters of Key Enzymes Metabolizing α-Ketoglutarate. The Km values for d4-α-KG are estimated to be similar to the unlabeled form as binding is unlikely to be significantly affected by deuteration. The Vmax for d4-α-KG in the α-KGDH reaction is expected to be lower due to the kinetic isotope effect.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Metabolic Tracing using this compound and LC-MS/MS
Objective: To trace the metabolic fate of d4-α-KG in cultured cells.
Materials:
-
Cultured cells of interest
-
DMEM without glucose, glutamine, and pyruvate
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
[U-13C]-Glucose (optional, for dual-labeling experiments)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Isotope Labeling:
-
Prepare labeling medium by supplementing DMEM with dialyzed FBS, physiological concentrations of glucose and glutamine, and a known concentration of this compound (e.g., 1 mM).
-
Aspirate the growth medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of d4-α-KG.
-
-
Metabolite Extraction:
-
At each time point, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and transfer to a new tube.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution LC-MS/MS system capable of resolving the deuterated and non-deuterated isotopologues of downstream metabolites of α-KG (e.g., succinate, fumarate, malate, aspartate, glutamate).
-
Monitor the mass shift corresponding to the incorporation of deuterium atoms.
-
α-Ketoglutarate Dehydrogenase Activity Assay
Objective: To compare the activity of α-KGDH with 2-Ketoglutaric acid and this compound as substrates.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2)
-
2-Ketoglutaric acid
-
This compound
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, CoA, NAD+, and TPP at their final desired concentrations.
-
Prepare Substrate Solutions: Prepare stock solutions of 2-Ketoglutaric acid and this compound in assay buffer.
-
Assay Procedure:
-
Add the reagent mix to the wells of a 96-well plate.
-
Add the mitochondrial or cell lysate to each well.
-
Initiate the reaction by adding either 2-Ketoglutaric acid or this compound to the respective wells.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each substrate.
-
Determine the specific activity of α-KGDH for both substrates.
-
Calculate the kH/kD ratio by dividing the activity with 2-Ketoglutaric acid by the activity with this compound.
-
TET Enzyme Activity Assay (Colorimetric)
Objective: To assess the effect of this compound on the activity of TET enzymes.
Materials:
-
Recombinant TET enzyme (e.g., TET1, TET2, or TET3)
-
Methylated DNA substrate (coated on a microplate)
-
2-Ketoglutaric acid
-
This compound
-
Fe(II) sulfate
-
Ascorbic acid
-
Primary antibody specific for 5-hydroxymethylcytosine (B124674) (5hmC)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare Reaction Mix: Prepare a reaction buffer containing Fe(II) and ascorbic acid.
-
Enzyme Reaction:
-
To the wells of the methylated DNA-coated microplate, add the reaction buffer, recombinant TET enzyme, and either 2-Ketoglutaric acid or this compound at various concentrations.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
-
Detection of 5hmC:
-
Wash the wells with a suitable wash buffer.
-
Add the primary antibody against 5hmC to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
After a suitable incubation time, add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Compare the TET activity in the presence of 2-Ketoglutaric acid and this compound to determine if the deuterated form has any significant inhibitory or modulatory effect.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the mechanism of action of this compound.
Figure 1. The Krebs Cycle highlighting the position of 2-Ketoglutaric acid and its deuterated form.
Figure 2. Signaling pathway of TET enzyme-mediated DNA demethylation.
Figure 3. Experimental workflow for metabolic tracing with this compound.
Conclusion
This compound is a multifaceted research tool that provides deep insights into cellular metabolism. Its primary mechanism of action is as a metabolic tracer, enabling the precise mapping of metabolic pathways. Additionally, the inherent kinetic isotope effect resulting from deuterium substitution can subtly modulate the activity of key metabolic enzymes like α-KGDH, offering a unique approach to studying metabolic regulation. The experimental protocols and conceptual framework provided in this technical guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into cellular metabolism, epigenetics, and drug development. A thorough understanding of its dual mechanism of action is crucial for the accurate interpretation of experimental results and for harnessing its full potential in advancing our knowledge of cellular biochemistry.
References
- 1. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 4. JmjC catalysed histone H2a N-methyl arginine demethylation and C4-arginine hydroxylation reveals importance of sequence-reactivity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
2-Ketoglutaric Acid-d4: A Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the Krebs cycle, amino acid metabolism, and various signaling pathways. Its deuterated isotopologue, 2-Ketoglutaric acid-d4 (α-KG-d4), serves as a powerful tool for researchers to trace and quantify metabolic fluxes, providing critical insights into the intricate network of cellular biochemistry. This in-depth technical guide explores the role of this compound in elucidating cellular metabolism, with a focus on its application in metabolic flux analysis and its impact on key signaling pathways. The guide provides an overview of the synthesis of this stable isotope tracer, detailed experimental protocols for its use, and a summary of quantitative data to facilitate comparative analysis. Furthermore, it includes visualizations of key metabolic and signaling pathways to offer a comprehensive understanding of the core concepts.
Introduction
Alpha-ketoglutarate is a central metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1] Beyond its bioenergetic role, α-KG is a key nitrogen transporter, participating in the synthesis and degradation of amino acids.[2][3] It also acts as a crucial precursor for the biosynthesis of several amino acids and nucleotides.[3] In recent years, the role of α-KG as a signaling molecule has gained significant attention. It functions as an essential cofactor for a large family of enzymes known as α-ketoglutarate-dependent dioxygenases, which include hypoxia-inducible factor (HIF) prolyl hydroxylases and the ten-eleven translocation (TET) family of DNA demethylases.[4][5][6] These enzymes are critical regulators of gene expression and cellular responses to oxygen availability.
The use of stable isotope-labeled metabolites has revolutionized the study of cellular metabolism. This compound, in which four hydrogen atoms are replaced by deuterium (B1214612), is a non-radioactive tracer that allows for the precise tracking of α-KG metabolism within the cell.[7][8] By employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), researchers can follow the fate of the deuterium-labeled carbon backbone of α-KG as it is incorporated into downstream metabolites. This enables the quantification of metabolic fluxes through various pathways, providing a dynamic view of cellular metabolism that is not attainable through static metabolite measurements alone.[2][9][10]
Synthesis of this compound
The synthesis of this compound (specifically 2-Ketoglutaric acid-3,3,4,4-d4) is crucial for its application in metabolic research. While commercially available from specialized suppliers, understanding its synthesis provides valuable context for its use. A common approach involves the deuteration of a suitable precursor molecule. One synthetic strategy starts from l-2-hydroxyglutaramic acid, which can be converted to α-Ketoglutaramic acid and subsequently to α-Ketoglutaric acid.[11] For the deuterated version, a synthetic route would incorporate deuterium atoms at the 3 and 4 positions of the glutarate backbone. This can be achieved through various organic synthesis techniques, such as deuterium exchange reactions on a precursor molecule under specific catalytic conditions. The final product is a white solid with a molecular weight of approximately 150.12 g/mol .[12]
Core Metabolic Pathways and Signaling
The Krebs Cycle
2-Ketoglutaric acid is a key intermediate in the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
Signaling via α-Ketoglutarate-Dependent Dioxygenases
2-Ketoglutaric acid is a critical co-substrate for a large family of non-heme iron-containing enzymes called α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including hypoxia sensing and epigenetic regulation.
Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key oxygen sensors in the cell. In the presence of oxygen, PHDs utilize α-KG to hydroxylate proline residues on the HIF-1α subunit, marking it for proteasomal degradation. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, which then activates the transcription of genes involved in the adaptive response to low oxygen.
The Ten-Eleven Translocation (TET) enzymes are α-ketoglutarate-dependent dioxygenases that play a crucial role in active DNA demethylation. TET enzymes successively oxidize 5-methylcytosine (B146107) (5mC), a key epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are then recognized and excised by the DNA repair machinery, leading to the restoration of an unmethylated cytosine.
Experimental Protocols for this compound Tracer Studies
The use of this compound as a tracer in metabolic flux analysis (MFA) involves a series of well-defined steps, from cell culture to data analysis. Below is a generalized protocol that can be adapted for specific research questions and cell types.
Experimental Workflow
Detailed Methodologies
4.2.1. Cell Culture and Tracer Incubation:
-
Culture cells of interest (e.g., a cancer cell line) in appropriate growth medium to the desired confluence (typically 80-90%).
-
Prepare the tracer medium by supplementing the base medium with this compound at a concentration that is physiologically relevant and sufficient for detection (e.g., in the low millimolar range). The exact concentration should be optimized for the specific cell line and experimental goals.
-
Remove the existing medium from the cell culture plates and wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed tracer medium to the cells and incubate for a specific period. The incubation time is critical and should be determined based on the expected turnover rate of the metabolic pathway under investigation. For Krebs cycle intermediates, a time course of several hours is often appropriate to reach isotopic steady state.[13]
4.2.2. Metabolite Extraction:
-
After incubation, rapidly aspirate the tracer medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture plate.[3]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
4.2.3. Sample Preparation and GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[3]
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine) and add the derivatizing agent.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.
-
Analyze the derivatized sample using a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of the deuterated and non-deuterated forms of the metabolites.[14][15][16]
4.2.4. Data Analysis:
-
Process the raw GC-MS or LC-MS/MS data to obtain the mass isotopomer distributions (MIDs) of α-KG and other relevant metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3, M+4 for α-KG-d4).
-
Correct the raw MIDs for the natural abundance of heavy isotopes.
-
Use the corrected MIDs and a metabolic network model to calculate the relative or absolute metabolic fluxes through the pathways of interest. This is typically done using specialized software packages for metabolic flux analysis.[9][17][18]
Quantitative Data Presentation
The primary output of this compound tracer experiments is quantitative data on the labeling patterns of downstream metabolites. This data can be used to infer the relative contributions of different metabolic pathways. Below are examples of how such data can be structured.
Table 1: Mass Isotopologue Distribution of Krebs Cycle Intermediates after Incubation with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| 2-Ketoglutaric acid | 10.5 ± 1.2 | 2.1 ± 0.3 | 5.3 ± 0.8 | 8.7 ± 1.1 | 73.4 ± 2.5 |
| Glutamate | 25.3 ± 2.8 | 3.5 ± 0.5 | 8.1 ± 1.0 | 12.4 ± 1.5 | 50.7 ± 3.1 |
| Succinate | 45.1 ± 3.5 | 4.2 ± 0.6 | 15.6 ± 1.8 | 18.9 ± 2.0 | 16.2 ± 1.9 |
| Fumarate | 58.9 ± 4.1 | 5.1 ± 0.7 | 12.3 ± 1.5 | 15.4 ± 1.8 | 8.3 ± 1.1 |
| Malate | 62.4 ± 4.5 | 6.3 ± 0.8 | 10.1 ± 1.3 | 13.2 ± 1.6 | 8.0 ± 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the cell type, experimental conditions, and analytical methods used.
Table 2: Calculated Relative Metabolic Fluxes
| Metabolic Flux | Relative Flux (normalized to Citrate Synthase) |
| Glutamate Dehydrogenase (forward) | 0.45 ± 0.05 |
| Glutamate Dehydrogenase (reverse) | 0.15 ± 0.02 |
| Transaminase (Glutamate -> α-KG) | 0.30 ± 0.04 |
| α-KG Dehydrogenase | 0.85 ± 0.09 |
Note: This table illustrates how the mass isotopologue data can be used to calculate relative flux rates through different enzymatic reactions involving α-KG.
Conclusion
This compound is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. Its use as a stable isotope tracer enables the precise quantification of metabolic fluxes through the Krebs cycle, amino acid metabolism, and other interconnected pathways. Furthermore, by tracing the fate of α-KG, scientists can gain insights into the regulation of key signaling pathways mediated by α-ketoglutarate-dependent dioxygenases, which are implicated in a wide range of physiological and pathological processes, including cancer and metabolic diseases. The detailed protocols and data presentation formats provided in this guide are intended to serve as a valuable resource for researchers in the fields of cell biology, biochemistry, and drug development, facilitating the design and execution of robust and informative metabolic studies. As our understanding of the multifaceted roles of α-KG continues to grow, the application of this compound will undoubtedly play a central role in advancing our knowledge of cellular metabolism and its impact on human health and disease.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and spectroscopic investigation of CoII, NiII, and N-oxalylglycine inhibition of the FeII/alpha-ketoglutarate dioxygenase, TauD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 10. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of α-Ketoglutaramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Ketoglutaric acid-3,3,4,4-dâ (D, 98%) CP 90% - Cambridge Isotope Laboratories, DLM-6201-0.1 [isotope.com]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS analysis [bio-protocol.org]
- 15. Simultaneous quantitative determination of alpha-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. louis.uah.edu [louis.uah.edu]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Ketoglutaric Acid-d4 in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and discover novel metabolic pathways. 2-Ketoglutaric acid (α-Ketoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism, biosynthesis, and signaling. The use of stable isotope-labeled 2-Ketoglutaric acid, such as 2-Ketoglutaric acid-d4 (d4-αKG), allows for the precise tracking of its metabolic fate and the quantification of fluxes through connected pathways.
These application notes provide a comprehensive overview and a detailed protocol for conducting metabolic flux analysis using this compound. This document is intended for researchers in academia and industry who are interested in studying cellular metabolism, particularly in the context of cancer biology, drug discovery, and metabolic diseases.
Principle of this compound Tracing
This compound is an isotopologue of α-Ketoglutarate where four hydrogen atoms have been replaced with deuterium (B1214612). When introduced into a cellular system, d4-αKG enters the metabolic network and is converted into various downstream metabolites. By using mass spectrometry to measure the mass shifts in these metabolites, it is possible to trace the path of the deuterium atoms and thereby quantify the metabolic fluxes.
The primary metabolic fates of 2-Ketoglutaric acid include:
-
Oxidative TCA Cycle: 2-Ketoglutaric acid is oxidatively decarboxylated to succinyl-CoA, proceeding through the canonical TCA cycle to generate ATP and reducing equivalents (NADH, FADH2).
-
Reductive Carboxylation: In certain cellular contexts, such as hypoxia or mitochondrial dysfunction, 2-Ketoglutaric acid can be reductively carboxylated to form isocitrate and subsequently citrate (B86180). This pathway is crucial for lipid biosynthesis when the traditional citrate production from glucose is impaired.[1][2]
-
Transamination and Amino Acid Synthesis: 2-Ketoglutaric acid can be converted to glutamate (B1630785) via transamination, serving as a precursor for the synthesis of other amino acids like glutamine, proline, and arginine.
-
2-Hydroxyglutarate Production: In cells with mutations in isocitrate dehydrogenase (IDH), 2-Ketoglutaric acid can be converted to the oncometabolite 2-hydroxyglutarate (2-HG).
By monitoring the incorporation of deuterium into these and other metabolites, researchers can dissect the relative contributions of these pathways under different experimental conditions.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from a metabolic flux experiment using this compound in a cancer cell line. These tables are for illustrative purposes to demonstrate how to present such data. Actual results will vary depending on the cell type, experimental conditions, and the specific scientific question being addressed.
Table 1: Isotopic Enrichment of TCA Cycle Intermediates
| Metabolite | Isotopologue | Fractional Enrichment (%) - Normoxia | Fractional Enrichment (%) - Hypoxia |
| 2-Ketoglutaric acid | M+4 | 95.2 ± 1.5 | 96.1 ± 1.2 |
| Succinate | M+2 | 75.4 ± 3.2 | 60.8 ± 4.1 |
| Fumarate | M+2 | 73.1 ± 3.5 | 58.5 ± 4.3 |
| Malate | M+2 | 70.5 ± 3.8 | 55.2 ± 4.5 |
| Citrate/Isocitrate | M+2 | 65.3 ± 4.1 | 45.7 ± 5.0 |
| Citrate/Isocitrate | M+3 | 5.2 ± 0.8 | 25.6 ± 2.1 |
| Glutamate | M+4 | 88.9 ± 2.1 | 90.3 ± 1.9 |
| Glutamine | M+4 | 85.4 ± 2.5 | 87.6 ± 2.2 |
Data are presented as mean ± standard deviation (n=3). "M+n" denotes the isotopologue with a mass increase of 'n' due to deuterium labeling.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Flux (nmol/10^6 cells/hr) - Normoxia | Flux (nmol/10^6 cells/hr) - Hypoxia |
| 2-KG entry into TCA cycle (oxidative) | 50.2 ± 5.1 | 35.8 ± 4.3 |
| Reductive carboxylation of 2-KG | 3.5 ± 0.7 | 18.9 ± 2.5 |
| Glutamate synthesis from 2-KG | 85.6 ± 7.8 | 92.1 ± 8.5 |
| Glutamine synthesis from Glutamate | 40.1 ± 4.5 | 45.3 ± 5.1 |
Fluxes are calculated using metabolic flux analysis software based on the isotopic labeling data and extracellular metabolite uptake/secretion rates.
Experimental Protocols
This section provides a detailed protocol for a typical metabolic flux analysis experiment using this compound in cultured mammalian cells.
Materials
-
This compound (deuterated at positions 3,3,4,4)
-
Cell culture medium deficient in 2-Ketoglutaric acid (custom formulation)
-
Dialyzed fetal bovine serum (dFBS)
-
Mammalian cell line of interest (e.g., a cancer cell line)
-
Cell culture plates (e.g., 6-well plates)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water, methanol, and acetonitrile (B52724)
-
LC-MS grade formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow Diagram
Caption: Workflow for 2-KG-d4 metabolic flux analysis.
Step-by-Step Protocol
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed the mammalian cells of interest in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Culture the cells in their standard growth medium.
-
Prepare Labeling Medium: Prepare the experimental medium by supplementing the custom 2-Ketoglutaric acid-free medium with this compound to the desired final concentration (e.g., 1-2 mM). Also, add dialyzed FBS and other necessary supplements.
-
Isotope Labeling: Once the cells have reached the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed labeling medium containing this compound.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell line and the metabolic pathways of interest but is typically between 6 and 24 hours.
2. Metabolite Quenching and Extraction
-
Quenching: To rapidly halt all metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[3]
-
Extraction: Place the plates on ice and use a cell scraper to detach the cells in the cold methanol. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex and Centrifuge: Vortex the tubes vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen gas. Store the dried pellets at -80°C until LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of LC-MS grade solvent, such as 50% methanol in water. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation: Inject the reconstituted samples onto a liquid chromatography system. A HILIC or reversed-phase column can be used for the separation of polar metabolites like TCA cycle intermediates.[4] A typical gradient elution using water and acetonitrile with formic acid as a modifier is employed.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode. Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to detect and quantify the different isotopologues of 2-Ketoglutaric acid and its downstream metabolites.
Table 3: Example LC-MS/MS Parameters for Selected Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-KG-d4 | 149.0 | 105.0 | 15 |
| Succinate-d2 | 119.0 | 75.0 | 12 |
| Malate-d2 | 135.0 | 117.0 | 10 |
| Citrate-d2 | 193.0 | 113.0 | 18 |
| Citrate-d3 | 194.0 | 114.0 | 18 |
| Glutamate-d4 | 150.0 | 132.0 | 15 |
4. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue of the target metabolites.
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C).
-
Fractional Enrichment Calculation: Calculate the fractional enrichment of each isotopologue for every metabolite.
-
Metabolic Flux Modeling: Use a metabolic flux analysis software package (e.g., INCA, VANTED) to fit the isotopic labeling data to a metabolic network model and calculate the intracellular fluxes.
Signaling and Metabolic Pathway Visualization
The following diagram illustrates the entry of this compound into the TCA cycle and its subsequent metabolism through both oxidative and reductive pathways. The deuterium atoms are traced to show the expected labeling patterns in downstream metabolites.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Oxidation of alpha-ketoglutarate is required for reductive carboxylation in cancer cells with mitochondrial defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Use of 2-Ketoglutaric Acid-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy metabolism.[1][2] Its abundance and flux are critical indicators of the metabolic state of biological systems. Stable isotope-labeled 2-ketoglutaric acid, such as 2-Ketoglutaric acid-d4, has become an indispensable tool in mass spectrometry-based metabolomics. This deuterated analog serves two primary purposes: as an internal standard for accurate quantification of endogenous 2-ketoglutaric acid and as a tracer to investigate metabolic pathways and flux dynamics.[3] These applications are crucial in various research areas, including cancer metabolism, inborn errors of metabolism, and drug development, where understanding metabolic reprogramming is key.
This document provides detailed application notes and protocols for the utilization of this compound in mass spectrometry, focusing on its role as an internal standard for isotope dilution mass spectrometry and as a tracer for metabolic flux analysis.
Application 1: Quantitative Analysis of 2-Ketoglutaric Acid Using this compound as an Internal Standard
Isotope dilution mass spectrometry is the gold standard for accurate and precise quantification of endogenous metabolites. This method involves spiking a known amount of a stable isotope-labeled internal standard, in this case, this compound, into a biological sample. The isotopically labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, any variations in sample recovery or instrument response can be normalized, leading to highly reliable quantification.
Experimental Protocol: Quantification of 2-Ketoglutaric Acid in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of α-KG in human plasma and incorporates the use of this compound as an internal standard.[4][5][6]
1. Materials and Reagents
-
2-Ketoglutaric acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (collected with anticoagulant, e.g., EDTA)
-
N-methyl imidazole (B134444)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Methyl tertiary butyl ether (MTBE)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation and Derivatization
-
Spiking of Internal Standard: To 100 µL of human plasma in a glass vial, add a predetermined amount of this compound solution (e.g., to a final concentration of 500 ng/mL).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass vial.
-
Derivatization:
-
Add 20 µL of N-methyl imidazole reagent to the supernatant.
-
Add 20 µL of trifluoroacetic anhydride.
-
Incubate the mixture at 65°C in a water bath for 15 minutes.[4]
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of methyl tertiary butyl ether (MTBE) to the derivatized sample.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Drying and Reconstitution:
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of methanol.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent[4]
-
Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm) or equivalent[4]
-
Mobile Phase: Isocratic mixture of 65:35 (v/v) acetonitrile and water with 0.1% formic acid[4]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Ketoglutaric acid (derivatized) | 197 | 179 | 15 |
| This compound (derivatized) | 201 | 183 | 15 |
(Note: The MRM transitions for the derivatized compounds should be optimized on the specific instrument used. The values for the d4-internal standard are inferred based on the derivatization reaction and fragmentation pattern of the unlabeled compound.)
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the 2-ketoglutaric acid derivative to the this compound derivative against the concentration of the analyte.
-
Determine the concentration of 2-ketoglutaric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of α-ketoglutaric acid.
| Parameter | Value | Reference |
| Linearity Range | 100 - 2500 ng/mL | [6] |
| Limit of Detection (LOD) | 40 ng/mL | [6] |
| Limit of Quantification (LOQ) | 100 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 8% | [6] |
| Inter-day Precision (%RSD) | < 8% | [6] |
| Recovery | > 90% | [6] |
Application 2: Metabolic Flux Analysis Using this compound as a Tracer
Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic activity of metabolic pathways. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This compound can be used as a tracer to study the flux through the TCA cycle and related pathways, such as amino acid metabolism.
Experimental Protocol: Tracing the Metabolism of this compound in Cultured Cells
This protocol provides a general workflow for a metabolic tracing experiment in adherent cell culture.
1. Materials and Reagents
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS), dialyzed
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper
2. Cell Culture and Labeling
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Labeling Medium Preparation: Prepare cell culture medium containing a known concentration of this compound. The concentration should be optimized based on the cell type and experimental goals.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound containing labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of isotope incorporation.
-
3. Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
4. LC-MS/MS Analysis
-
Analyze the samples using an LC-MS/MS system capable of high-resolution mass analysis to distinguish between different isotopologues.
-
Monitor the mass isotopologue distribution of TCA cycle intermediates and related amino acids (e.g., glutamate, glutamine, proline, arginine) to track the fate of the deuterium (B1214612) label from this compound.
5. Data Analysis
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the deuterium label in downstream metabolites.
-
Use metabolic flux analysis software to model the flux through the metabolic network based on the isotopic labeling patterns.
Visualizations
Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting α-Ketoglutarate.
Experimental Workflow: Isotope Dilution Mass Spectrometry
Caption: Workflow for quantitative analysis using isotope dilution.
Logical Relationship: Metabolic Tracing Experiment
Caption: Logical workflow for a metabolic tracing experiment.
References
- 1. Tricarboxylic Acid Cycle Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. [PDF] A Liquid Chromatography Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ketoglutaric Acid-d4 NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the study of 2-Ketoglutaric acid-d4. This deuterated isotopologue of a key intermediate in the Krebs cycle is an invaluable tool for metabolic research, particularly in the field of metabolic flux analysis.
Introduction to this compound in Metabolic Research
2-Ketoglutaric acid, also known as alpha-ketoglutarate, is a pivotal metabolite in cellular energy metabolism and biosynthesis.[1][2] The deuterated form, this compound (α-KG-d4), serves as a stable isotope tracer, allowing researchers to track the metabolic fate of α-KG in various biological systems.[3] Its primary application lies in its use as an internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By introducing α-KG-d4 into cells or organisms, scientists can elucidate metabolic pathway fluxes, particularly through the tricarboxylic acid (TCA) cycle.[4][5]
NMR Spectroscopy of this compound
NMR spectroscopy is a powerful technique for analyzing this compound due to its ability to provide detailed structural and quantitative information. The primary nuclei of interest are ¹H, ¹³C, and ²H (deuterium).
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for Residual Protons in this compound
| Position | Predicted Chemical Shift (ppm) in D₂O | Multiplicity | Notes |
| H3, H4 | ~2.5 - 3.0 | Singlet (broad) | The signals for the deuterated positions will be absent. Residual protons would appear as singlets. The chemical shifts are based on the unlabeled compound. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O | Multiplicity | Notes |
| C1 (-COOH) | ~175-180 | Singlet | |
| C2 (C=O) | ~200-205 | Singlet | |
| C3 (-CD₂-) | ~30-35 | Triplet (due to ¹³C-²H coupling) | |
| C4 (-CD₂-) | ~30-35 | Triplet (due to ¹³C-²H coupling) | |
| C5 (-COOH) | ~180-185 | Singlet |
Table 3: Predicted ²H NMR Chemical Shifts for this compound
| Deuterium (B1214612) Atom | Predicted Chemical Shift (ppm) in H₂O | Multiplicity | Notes |
| D3, D4 | ~2.5 - 3.0 | Singlet (broad) | ²H chemical shifts are generally equivalent to ¹H chemical shifts.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for in vitro NMR Analysis of this compound
This protocol outlines the preparation of a pure sample of this compound for NMR analysis.
Materials:
-
This compound solid
-
Deuterated solvent (e.g., D₂O, DMSO-d6)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolving the Sample: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial. For aqueous samples, D₂O is recommended.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Extraction of Metabolites from Cell Culture for NMR Analysis of this compound Tracing
This protocol describes the extraction of intracellular metabolites after incubating cells with this compound.
Materials:
-
Cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Chloroform (B151607), ice-cold
-
Water (HPLC-grade), ice-cold
-
Centrifuge
-
Lyophilizer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing a known concentration of this compound and incubate for the desired time.
-
Quenching Metabolism: Aspirate the medium and wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 1 mL of ice-cold chloroform and 0.4 mL of ice-cold water.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation: Centrifuge at 14,000 rpm for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (containing polar metabolites), a lower organic layer, and a protein pellet at the interface.
-
Sample Collection: Carefully collect the upper aqueous layer containing the polar metabolites, including the labeled this compound and its downstream products.
-
Drying: Lyophilize the aqueous extract to dryness.
-
NMR Sample Preparation: Reconstitute the dried extract in a suitable volume (e.g., 0.6 mL) of deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS). Transfer the solution to an NMR tube.
Data Acquisition and Processing
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse sequence: A standard 1D proton experiment with water suppression (e.g., presaturation).
-
Acquisition parameters: Adjust spectral width, number of scans, and relaxation delay based on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: A standard 1D carbon experiment with proton decoupling.
-
Acquisition parameters: A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
²H NMR:
-
Pulse sequence: A standard 1D deuterium experiment.
-
Acquisition parameters: Typically requires fewer scans than ¹³C NMR.
-
Data Processing Workflow
A typical workflow for processing the acquired NMR data includes the following steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in absorptive mode.
-
Baseline Correction: Correct for any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis using an internal standard (e.g., TSP at 0.0 ppm).
-
Integration: Determine the area under each peak, which is proportional to the concentration of the corresponding nucleus.
-
Peak Assignment: Identify the peaks corresponding to this compound and its metabolic products by comparing the spectra to databases and literature values.
Visualizations
Caption: Experimental workflow for metabolic studies using this compound and NMR spectroscopy.
Caption: Simplified TCA cycle showing the position of this compound and its exchange with Glutamate-d4.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for 2-Ketoglutaric Acid-d4 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ketoglutaric acid (α-Ketoglutarate, α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism, nitrogen balance, and epigenetic regulation. Stable isotope tracing using deuterated 2-Ketoglutaric acid (2-Ketoglutaric acid-d4 or d4-2-KG) is a powerful technique to investigate the dynamic alterations in metabolic pathways. By introducing d4-2-KG into biological systems, researchers can track the fate of the labeled carbon and hydrogen atoms as they are incorporated into downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders. These application notes provide detailed protocols for designing and conducting d4-2-KG tracer studies in cell culture, from sample preparation to data analysis.
Core Metabolic Pathways of 2-Ketoglutaric Acid
2-Ketoglutaric acid is a critical hub in cellular metabolism, connecting the TCA cycle with amino acid metabolism and other biosynthetic pathways. The following diagram illustrates the central metabolic pathways involving α-KG.
Experimental Design and Protocols
A typical experimental workflow for a this compound tracer study involves several key steps, from cell culture and labeling to metabolite extraction and analysis.
Protocol 1: Cell Culture and Labeling with this compound
This protocol details the steps for labeling cultured cells with d4-2-KG.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (d4-2-KG)
-
Culture medium deficient in 2-Ketoglutaric acid (if necessary, depending on the base medium)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of labeling.
-
Cell Growth: Incubate the cells under standard conditions (37°C, 5% CO2) for 24-48 hours, or until the desired confluency is reached.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with d4-2-KG to the desired final concentration (e.g., 1-5 mM). Ensure the d4-2-KG is fully dissolved.
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled metabolites.
-
Add the pre-warmed d4-2-KG labeling medium to the cells.
-
-
Incubation: Return the cells to the incubator and incubate for the desired labeling period. For time-course experiments, have separate plates for each time point (e.g., 0, 1, 4, 8, 24 hours).
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites from cultured cells for subsequent LC-MS/MS analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching Metabolism:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate to quench metabolic activity.
-
-
Cell Lysis and Collection:
-
Place the plate on ice.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Metabolite Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extracts using a vacuum concentrator.
-
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of d4-2-KG and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol or the initial mobile phase composition. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution program to separate the metabolites. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of organic acids.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of d4-2-KG and its expected downstream metabolites (e.g., d3-glutamate, d3-glutamine, d2-succinate). The specific mass transitions will need to be optimized for your instrument.
-
-
Data Acquisition: Acquire data over the entire LC gradient.
Table 1: Example Mass Transitions for d4-2-KG and Labeled Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (d4-2-KG) | 149.0 | 104.0 |
| Glutamate-d3 | 149.1 | 104.1 |
| Glutamine-d3 | 148.1 | 131.1 |
| Succinate-d2 | 119.0 | 75.0 |
| Malate-d2 | 135.0 | 117.0 |
| Citrate-d2 | 193.1 | 113.1 |
Note: These are theoretical m/z values and should be empirically optimized on your specific mass spectrometer.
Data Presentation
The following table presents hypothetical quantitative data from a d4-2-KG tracer study in a cancer cell line, illustrating the fractional contribution of d4-2-KG to downstream metabolites over time. This type of data allows for the assessment of metabolic pathway activity.
Table 2: Fractional Contribution of this compound to Downstream Metabolites
| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |
| TCA Cycle Intermediates | ||||
| Succinate | 15% | 45% | 70% | 85% |
| Fumarate | 10% | 35% | 60% | 75% |
| Malate | 12% | 40% | 65% | 80% |
| Citrate | 5% | 20% | 40% | 60% |
| Amino Acids | ||||
| Glutamate | 50% | 80% | 90% | 95% |
| Glutamine | 40% | 70% | 85% | 90% |
| Proline | 20% | 50% | 70% | 80% |
Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and analytical methods used.
Conclusion
This compound tracer studies provide a dynamic and quantitative approach to understanding cellular metabolism. The protocols outlined in these application notes offer a comprehensive guide for researchers to design and execute these experiments. By carefully controlling experimental variables and utilizing robust analytical techniques, these studies can yield valuable insights into the metabolic reprogramming that underlies various diseases, paving the way for the development of novel therapeutic strategies.
Application Notes and Protocols for the Quantification of Metabolites Using 2-Ketoglutaric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics plays a pivotal role in understanding cellular physiology, identifying biomarkers, and elucidating mechanisms of drug action. Accurate quantification of metabolites is crucial for the reliability of these studies. The use of stable isotope-labeled internal standards is a well-established method to correct for variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of quantification.[1][2][3] 2-Ketoglutaric acid-d4 (α-Ketoglutaric acid-d4) is a deuterated analog of the key Krebs cycle intermediate, α-ketoglutaric acid, making it an excellent internal standard for the quantification of central carbon metabolites.
This document provides detailed application notes and protocols for the quantification of a panel of key metabolites in biological samples using this compound as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
A known amount of this compound is spiked into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. Since the stable isotope-labeled internal standard is chemically identical to the endogenous analyte, it experiences similar effects during extraction, derivatization (if any), and LC-MS/MS analysis. By calculating the ratio of the peak area of the endogenous metabolite to the peak area of the internal standard, variations introduced during the analytical workflow can be normalized, leading to more accurate and reproducible quantification.[1][2]
Featured Application: Targeted Analysis of Central Carbon Metabolism
This protocol is designed for the targeted quantification of key metabolites involved in the Tricarboxylic Acid (TCA) cycle and related amino acid metabolism in cell culture or biological fluid samples.
Target Analytes:
-
TCA Cycle Intermediates: Citric acid, Aconitic acid, Isocitric acid, Fumaric acid, Succinic acid, Malic acid
-
Related Amino Acids: Glutamic acid, Glutamine, Aspartic acid, Alanine
Experimental Protocols
Preparation of Stock Solutions and Standards
a. Analyte Stock Solutions (1 mg/mL): Individually weigh approximately 1 mg of each target metabolite standard and dissolve in an appropriate volume of LC-MS grade water or methanol (B129727) to achieve a final concentration of 1 mg/mL. Store at -20°C.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Weigh approximately 1 mg of this compound and dissolve in LC-MS grade methanol to a final concentration of 1 mg/mL. Store at -20°C.
c. Intermediate Standard Mixture (10 µg/mL): Combine appropriate volumes of each analyte stock solution and dilute with 50% methanol to achieve a final concentration of 10 µg/mL for each analyte.
d. Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.
e. Calibration Curve Standards: Perform serial dilutions of the intermediate standard mixture with 50% methanol to prepare a series of calibration standards. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
Sample Preparation (from Adherent Cell Culture)
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Culture: Grow cells to the desired confluency.
-
Quenching Metabolism: Aspirate the culture medium. To rapidly arrest metabolism, wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).[4][5]
-
Metabolite Extraction: Immediately add 500 µL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.[4]
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each well.
-
Cell Lysis and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.[4]
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite pellet in 100 µL of 50% methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of these polar metabolites.[6][7][8]
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 95% B; 2-17 min, 20% B; 17-17.1 min, 95% B; 17.1-25 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Conditions: Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
c. MRM Transitions: The following table provides optimized MRM transitions for the target metabolites and the internal standard. These may require further optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (IS) | 149.0 | 104.0 | 12 | 50 |
| Citric Acid / Isocitric Acid | 191.1 | 111.1 | 15 | 50 |
| Aconitic Acid | 173.0 | 129.0 | 10 | 50 |
| Fumaric Acid | 115.0 | 71.0 | 15 | 50 |
| Succinic Acid | 117.0 | 73.0 | 15 | 50 |
| Malic Acid | 133.0 | 115.0 | 10 | 50 |
| Glutamic Acid | 146.1 | 84.1 | 20 | 50 |
| Glutamine | 145.1 | 127.1 | 15 | 50 |
| Aspartic Acid | 132.0 | 74.0 | 18 | 50 |
| Alanine | 88.0 | 44.0 | 15 | 50 |
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison across different experimental groups.
Table 1: Quantitative Analysis of Central Carbon Metabolites
| Sample Group | Citric Acid/Isocitric Acid (ng/mL) | Aconitic Acid (ng/mL) | Fumaric Acid (ng/mL) | Succinic Acid (ng/mL) | Malic Acid (ng/mL) | Glutamic Acid (ng/mL) | Glutamine (ng/mL) | Aspartic Acid (ng/mL) | Alanine (ng/mL) |
| Control Group 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment Group 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Control Group 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment Group 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizations
Signaling Pathway
Caption: Overview of the TCA cycle and its links to amino acid metabolism.
Experimental Workflow
Caption: Experimental workflow for targeted metabolomics analysis.
Conclusion
The described method provides a robust and reliable approach for the quantification of central carbon metabolites using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided MRM transitions, offer a solid foundation for researchers to implement this targeted metabolomics workflow. Adherence to these protocols will enable the generation of high-quality, reproducible, and accurate quantitative data essential for advancing research in drug development and various scientific disciplines.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. HILIC-MS analysis of central carbon metabolites in gram negative bacteria [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 2-Ketoglutaric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of 2-Ketoglutaric acid-d4 (d4-AKG), a stable isotope-labeled tracer for investigating metabolic pathways. The following sections outline experimental procedures, data presentation, and visualization of relevant biological pathways.
Introduction
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (AKG), is a pivotal intermediate in the Krebs cycle and plays a crucial role in cellular energy metabolism, amino acid synthesis, and nitrogen transport. The deuterated form, this compound, serves as a valuable tool for metabolic research, allowing for the tracing of AKG's fate in vivo using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into metabolic flux under various physiological and pathological conditions.
Data Presentation
Quantitative data from in vivo studies with d4-AKG should be organized for clarity and comparative analysis. The following tables provide templates for presenting pharmacokinetic and metabolic flux data.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Plasma
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Oral Gavage | e.g., 500 | Data | Data | Data | Data |
| Intraperitoneal | e.g., 200 | Data | Data | Data | Data |
| Intravenous | e.g., 50 | Data | Data | Data | Data |
Note: Specific values will be dependent on the experimental design, animal model, and analytical method.
Table 2: Relative Abundance of d4-Labeled Metabolites in Liver Tissue Following d4-AKG Administration
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+4) Abundance (%) | Fold Change vs. Control |
| Glutamate | Data | Data | Data |
| Glutamine | Data | Data | Data |
| Succinate | Data | Data | Data |
| Malate | Data | Data | Data |
| Citrate | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for the in vivo administration of d4-AKG and subsequent sample analysis. These protocols are based on established methods for administering alpha-ketoglutarate and stable isotope tracers in rodents.
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a single oral dose of d4-AKG for pharmacokinetic or metabolic tracing studies.
Materials:
-
This compound (d4-AKG)
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours before administration to ensure gastric emptying and consistent absorption. Provide free access to water.
-
Formulation Preparation: Prepare the d4-AKG solution in the chosen vehicle at the desired concentration (e.g., 50 mg/mL). Ensure the solution is homogenous. The pH may be adjusted to ~7.0 if necessary.
-
Dosing: a. Weigh each mouse to determine the exact volume to be administered. b. A typical oral dose for metabolic studies can range from 250 to 1000 mg/kg. c. Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. d. Slowly administer the d4-AKG solution. The volume should not exceed 10 mL/kg body weight.
-
Sample Collection: a. For pharmacokinetic studies, collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration via tail vein or retro-orbital bleeding. b. For metabolic tracing studies, euthanize animals at a predetermined time point (e.g., 2 hours post-administration) and collect tissues of interest (e.g., liver, kidney, muscle, brain). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Administration in Drinking Water for Chronic Studies
Objective: To provide continuous administration of d4-AKG over an extended period to study long-term metabolic effects.
Materials:
-
This compound (d4-AKG)
-
Drinking water bottles
-
Animal balance
Procedure:
-
Formulation: Dissolve d4-AKG in the drinking water at the desired concentration (e.g., 1% w/v).
-
Administration: a. Provide the d4-AKG-containing water as the sole source of drinking water for the duration of the study. b. Prepare fresh solutions every 2-3 days to ensure stability. c. Measure daily water consumption to estimate the average daily dose of d4-AKG per animal.
-
Monitoring: Monitor animal health, body weight, and food and water intake regularly.
-
Sample Collection: At the end of the study period, collect blood and tissues as described in Protocol 1.
Protocol 3: Sample Preparation and Analysis by LC-MS/MS
Objective: To extract and quantify d4-AKG and its labeled metabolites from biological samples.
Materials:
-
Homogenizer
-
Centrifuge
-
Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)
-
Internal standards (e.g., 13C-labeled metabolites)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., HILIC or C18)
Procedure:
-
Tissue Extraction: a. Weigh the frozen tissue sample (~20-50 mg). b. Add 1 mL of ice-cold 80% methanol containing internal standards. c. Homogenize the tissue thoroughly on ice. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Plasma Extraction: a. To 50 µL of plasma, add 200 µL of ice-cold 80% methanol with internal standards. b. Vortex for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant and dry.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Use a suitable chromatographic method to separate d4-AKG and its metabolites. c. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-fragment ion transitions for the deuterated and non-deuterated forms of the metabolites of interest.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways involving 2-Ketoglutaric acid and a general experimental workflow for in vivo tracer studies.
Caption: General workflow for in vivo studies using this compound.
Caption: Tracing of d4-AKG in the Krebs Cycle.
Caption: Role of d4-AKG in amino acid transamination.
Caption: Indirect enhancement of nitric oxide synthesis by α-Ketoglutarate.
LC-MS/MS method for 2-Ketoglutaric acid-d4 detection
An LC-MS/MS method for the detection of 2-Ketoglutaric acid-d4 (d4-α-KG), a deuterated stable isotope of the key metabolic intermediate alpha-ketoglutarate (B1197944) (α-KG), is critical for a range of research applications. This stable isotope-labeled compound is an ideal internal standard for quantitative mass spectrometry analysis, enabling precise measurement of α-KG in various biological matrices. Such analyses are vital for researchers in drug development and life sciences who are investigating metabolic pathways, particularly in the context of cancer, aging, and neurological disorders.
Alpha-ketoglutarate is a central molecule in the tricarboxylic acid (TCA) cycle and plays a significant role in amino acid metabolism, nitrogen transport, and as a signaling molecule.[1] It influences cellular energy levels, redox state, and the activity of enzymes involved in epigenetic regulation and cellular signaling. Dysregulation of α-KG metabolism is implicated in numerous diseases, making its accurate quantification essential for understanding disease mechanisms and developing novel therapeutics.
This application note provides a detailed protocol for the sensitive and specific quantification of d4-α-KG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described is applicable to various biological samples and is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of α-KG, which are applicable to its deuterated analog.
Table 1: Linearity and Sensitivity of α-KG LC-MS/MS Methods
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 100 - 2500 | 100 | [2][3] |
| Human Urine | 1 - 1000 | 0.8 | [4] |
Table 2: Precision and Accuracy of α-KG LC-MS/MS Methods in Human Plasma
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| 100 | < 8% | < 8% | Within ±15% | Within ±15% | [2][3] |
| 500 | < 8% | < 8% | Within ±15% | Within ±15% | [2][3] |
| 1500 | < 8% | < 8% | Within ±15% | Within ±15% | [2][3] |
Experimental Protocols
This section details the methodology for the analysis of this compound.
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is a general guideline and may require optimization for specific matrices.
Materials:
-
Biological matrix (e.g., plasma, urine, cell lysate)
-
This compound (d4-α-KG) standard
-
Internal Standard (e.g., 13C5-α-KG)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Water, LC-MS grade
-
Centrifuge
-
Vortex mixer
Protocol for Protein Precipitation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 400 µL of ice-cold ACN containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 Water:ACN with 0.1% FA).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 3: Chromatographic Conditions
| Parameter | Condition |
| Column | Acclaim 120 C8 (150 mm × 4.6 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 97% A, 3% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 5: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 149.04 | 105.03 | 100 | 20 | 12 |
| α-Ketoglutaric acid | 145.01 | 101.02 | 100 | 20 | 12 |
| 13C5-α-KG (IS) | 150.03 | 105.03 | 100 | 20 | 12 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS detection of this compound.
Alpha-Ketoglutarate in the mTOR/AMPK Signaling Pathway
Alpha-ketoglutarate is a key regulator of cellular energy status and influences major signaling pathways such as the mechanistic Target of Rapamycin (mTOR) and AMP-activated Protein Kinase (AMPK) pathways.
Caption: Role of α-Ketoglutarate in the mTOR and AMPK signaling pathways.
References
- 1. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 2. rroij.com [rroij.com]
- 3. rroij.com [rroij.com]
- 4. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Ketoglutaric Acid-d4 Metabolic Tracing
Welcome to the technical support center for 2-Ketoglutaric acid-d4 (d4-2KG) metabolic tracing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (d4-2KG) and why is it used in metabolic tracing?
A1: this compound is a stable isotope-labeled version of α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. The hydrogen atoms on the 3rd and 4th carbons are replaced with deuterium (B1214612) (d4). It is used as a tracer to track the metabolic fate of α-KG through various pathways, providing insights into cellular energy production, amino acid metabolism, and epigenetic regulation. The use of a stable, non-radioactive isotope allows for detection by mass spectrometry.
Q2: What are the primary challenges I should be aware of when using d4-2KG?
A2: The two main challenges are the Kinetic Isotope Effect (KIE) and the metabolic loss of deuterium labels . The heavier mass of deuterium can cause enzymes to react more slowly with d4-2KG compared to its unlabeled counterpart, which can lead to an underestimation of metabolic flux.[1] Additionally, deuterium atoms can be lost through exchange with protons from water during certain enzymatic reactions within the TCA cycle.[1]
Q3: How does d4-2KG enter the cells? Should I use an ester derivative?
A3: While α-KG is a charged molecule, it can be taken up by some cell lines via unmediated diffusion or potentially through transporters.[2] To enhance cell permeability, ester derivatives of α-KG (e.g., dimethyl or octyl esters) are often used. However, it's crucial to be aware that these esters can spontaneously hydrolyze in aqueous cell culture media, releasing the non-esterified d4-2KG. Therefore, it is important to run control experiments to understand the uptake dynamics in your specific cell line.
Q4: How long should I label my cells with d4-2KG?
A4: The optimal labeling time depends on the specific metabolic pathway and the turnover rate of the metabolites you are interested in. For TCA cycle intermediates, isotopic steady state is typically approached within a few hours. It is recommended to perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal labeling duration for your experimental system.
Troubleshooting Guide
Problem 1: Low or no detectable labeling in downstream metabolites.
| Possible Cause | Troubleshooting Steps |
| Poor cellular uptake of d4-2KG. | 1. Verify Uptake: Confirm that your cell line can take up α-KG. You may need to switch to a cell-permeable ester derivative of d4-2KG. 2. Increase Tracer Concentration: Titrate the concentration of d4-2KG in the medium. Typical starting concentrations can range from 100 µM to 5 mM. 3. Optimize Labeling Time: Extend the incubation time to allow for sufficient tracer incorporation. |
| Rapid degradation or instability of d4-2KG in the medium. | 1. Check Media Stability: Incubate d4-2KG in your cell culture medium without cells for the duration of your experiment and measure its concentration over time. 2. Frequent Media Changes: If degradation is observed, consider replenishing the medium with fresh d4-2KG during the experiment. |
| Metabolite extraction issues. | 1. Use Cold Solvents: Ensure that metabolite extraction is performed with ice-cold solvents (e.g., 80% methanol) to immediately quench enzymatic activity. 2. Efficient Quenching: Rapidly aspirate media and add cold extraction solvent to the cell monolayer to prevent metabolite turnover. |
Problem 2: Unexpected mass isotopologue distributions (MIDs) in downstream metabolites.
| Possible Cause | Troubleshooting Steps |
| Deuterium loss through enzymatic exchange reactions. | 1. Understand Expected Losses: Be aware that deuterium can be lost at several TCA cycle steps (see Figure 2 below). For example, the conversion of succinate (B1194679) to fumarate (B1241708) by succinate dehydrogenase can lead to the loss of two deuterium atoms. 2. Use Complementary Tracers: Consider parallel experiments with ¹³C-labeled α-KG to track the carbon backbone and compare the labeling patterns. |
| Kinetic Isotope Effect (KIE). | 1. Run Parallel Controls: Include a control group with unlabeled α-KG to measure baseline metabolic rates. 2. Mathematical Modeling: For quantitative flux analysis, use models that can account for KIE.[1] |
| Contribution from other metabolic pathways. | 1. Pathway Analysis: Investigate other pathways that can produce the metabolite of interest and may not involve the deuterated tracer. 2. Multiple Tracers: Use additional tracers for other potential precursor metabolites to dissect pathway contributions. |
Experimental Protocols
Protocol 1: Cellular Labeling with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Tracer Preparation: Prepare a stock solution of d4-2KG in sterile water or PBS. The final concentration in the culture medium will need to be optimized, but a starting point of 1-2 mM is common.
-
Labeling:
-
For adherent cells, aspirate the growth medium and replace it with fresh medium containing the desired final concentration of d4-2KG.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh medium containing d4-2KG.
-
-
Incubation: Culture the cells for the desired labeling period (e.g., 4-24 hours) under standard culture conditions.
-
Harvesting and Metabolite Extraction:
-
For adherent cells, rapidly aspirate the labeling medium.
-
Immediately wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol (B129727) to cover the cell monolayer.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, rapidly wash with ice-cold PBS, and then add ice-cold 80% methanol to the cell pellet.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried metabolite pellet at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of d4-2KG and its Metabolites
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a mobile phase-compatible solvent.
-
Chromatography: Use a HILIC or reverse-phase column suitable for the separation of polar organic acids. A common approach is to use a C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
Data Acquisition: Use a high-resolution mass spectrometer to obtain accurate mass measurements and distinguish between different isotopologues. For targeted analysis, a triple quadrupole mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data and Visualizations
Table 1: Key TCA Cycle Metabolites and their Expected Mass Isotopologues from d4-2KG
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Expected Deuterated Isotopologues (m/z in negative mode) | Notes on Deuterium Retention |
| This compound | 146.02 | M+4 : 149.04 | Starting tracer. |
| Glutamate | 147.05 | M+4 : 150.07M+3 : 149.07 | Transamination of d4-2KG should yield d4-glutamate. Potential for deuterium exchange at the C3 and C4 positions. |
| Succinate | 118.03 | M+4 : 121.05M+3 : 120.05M+2 : 119.04 | Decarboxylation of d4-2KG should initially form d4-succinyl-CoA and then d4-succinate. Loss of up to two deuteriums is possible during the conversion to fumarate. |
| Fumarate | 116.01 | M+2 : 117.03M+1 : 116.02 | The conversion from succinate to fumarate by succinate dehydrogenase involves the removal of two hydrogens, which can lead to the loss of two deuterium atoms. |
| Malate | 134.02 | M+2 : 135.04M+1 : 134.03 | The hydration of d2-fumarate by fumarase will result in d2-malate. Further exchange is possible. |
| Citrate | 192.03 | M+2 : 193.05M+1 : 192.04 | After one turn of the TCA cycle, labeled oxaloacetate (d2) condenses with unlabeled acetyl-CoA to form d2-citrate. |
Note: The expected isotopologues are predictions and the actual observed distributions may vary depending on experimental conditions and the degree of deuterium exchange.
Diagrams
Caption: Experimental workflow for d4-2KG metabolic tracing.
Caption: Predicted fate of deuterium from d4-2KG in the TCA cycle.
Caption: Troubleshooting decision tree for d4-2KG tracing experiments.
References
Technical Support Center: 2-Ketoglutaric acid-d4 NMR Spectroscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their 2-Ketoglutaric acid-d4 NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in the NMR spectrum of this compound?
A low S/N ratio can stem from several factors related to the sample, the instrument parameters, or the hardware itself. The most common causes include:
-
Low Sample Concentration: Insufficient dissolved this compound is a primary reason for weak signals.[1][2] Halving the sample concentration will necessitate four times the acquisition time to achieve the same S/N ratio.[3]
-
Improper Sample Preparation: The presence of solid particles or impurities can degrade spectral quality.[4][5] Using low-quality, scratched, or dirty NMR tubes can also be a factor.[2][6]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as an insufficient number of scans, a low receiver gain, or an untuned probe, can significantly reduce the S/N.[2]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet leads to broad peaks with reduced height, which directly lowers the S/N ratio.[2][3][7]
-
Instrument Hardware: Experiments run on lower-field spectrometers will inherently have lower sensitivity compared to those on higher-field instruments.[3][8] The type of probe used is also critical; a cryoprobe can increase the S/N by a factor of 3-4 compared to a standard room-temperature probe.[3][8]
Q2: My sample of this compound is dilute. How can I best optimize the NMR acquisition to get a usable spectrum?
When dealing with a dilute sample, optimizing the acquisition parameters is the most effective strategy.
-
Increase the Number of Scans (NS): This is the most direct method to improve the S/N ratio. The S/N is proportional to the square root of the number of scans.[2][3][9] To double the S/N, you must quadruple the number of scans.[3]
-
Optimize the Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. Use the automatic gain adjustment function on the spectrometer (e.g., rga on Bruker systems) to set the optimal level without causing detector overflow.[2][3]
-
Use an Appropriate Pulse Width (P1): A 90° pulse provides the maximum signal in a single scan and is ideal for quantitative measurements.[9][10] However, for qualitative analysis of dilute samples where many scans are needed, using a shorter pulse (e.g., a 30° or 45° flip angle) combined with a shorter relaxation delay can be more time-efficient.[3]
-
Ensure the Probe is Tuned and Matched: An untuned probe will lead to significant signal loss.[2] Always tune and match the probe for each sample, as this optimizes the efficiency of both transmitting the RF pulse and receiving the NMR signal.[11]
Q3: My peaks look broad and asymmetric, which seems to be affecting my S/N. What could be the cause?
Broad peaks are a common problem that directly impacts the S/N by reducing peak height. The most likely causes are:
-
Poor Shimming: The homogeneity of the magnetic field is essential for achieving sharp NMR lines.[3] Modern spectrometers have powerful automated shimming routines that are usually effective, but manual adjustment may be necessary for challenging samples.[3]
-
Presence of Particulate Matter: Undissolved solids in the sample will distort the magnetic field homogeneity, leading to broad lines.[3][5][7] Always filter your sample directly into a clean NMR tube through a pipette with a small plug of glass wool.[3][5]
-
High Sample Concentration or Viscosity: Overly concentrated samples can be viscous, which leads to broader lines.[1][7] If your sample is highly concentrated, consider diluting it.[7] For viscous solvents, acquiring the spectrum at a slightly elevated temperature (e.g., 30-45 °C) can decrease viscosity and improve resolution.[10]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1]
Q4: Can I improve the S/N ratio after the experiment is finished?
Yes, post-acquisition data processing can help to improve the S/N, though it cannot fully compensate for poorly acquired data.
-
Apodization (Line Broadening): Applying a matched filter, such as a small exponential line broadening (e.g., 0.3 Hz), can improve the S/N by smoothing the baseline noise. However, be aware that excessive line broadening will decrease resolution by making the peaks wider and shorter.[2]
-
Digital Filtering: Various post-acquisition digital filters, such as Savitzky-Golay or Wavelet transforms, can be applied to enhance the S/N in the time domain data before Fourier transformation.[12]
Troubleshooting Guide for Low S/N
This workflow provides a systematic approach to diagnosing and resolving low S/N issues in your this compound NMR experiments.
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in NMR experiments.
Data Summary Tables
Table 1: Recommended Sample Preparation Parameters
| Parameter | Recommendation | Rationale |
| Analyte Quantity | 5-25 mg for ¹H NMR | Ensures sufficient concentration for a strong signal.[1][5] |
| Deuterated Solvent | D₂O, DMSO-d₆, or Methanol-d₄ | Choose a solvent that fully dissolves the sample and whose residual peaks do not overlap with analyte signals.[1][4][13] |
| Solvent Volume | 0.6 - 0.7 mL | Correct volume is critical for proper positioning in the coil and successful shimming.[1][6][13] |
| Filtration | Mandatory | Removes solid impurities that degrade magnetic field homogeneity and broaden lines.[3][4][5] |
| NMR Tube Quality | High-quality, clean, unscratched | Low-quality or damaged tubes can distort the magnetic field and are difficult to shim.[4][6] |
Table 2: Key Acquisition Parameters for S/N Enhancement
| Parameter (Bruker Abbr.) | Setting | Impact on S/N & Experiment Time |
| Number of Scans (NS) | Start with 16; increase as needed (e.g., 64, 128, 256+) | S/N increases with the square root of NS. Doubling S/N requires 4x the time.[3][9] |
| Receiver Gain (RG) | Use automatic adjustment (rga) | Maximizes signal intensity without detector saturation. Incorrect gain drastically reduces S/N.[2][3] |
| Pulse Width (P1) | Calibrated 90° pulse | Provides maximum signal per scan, most efficient for a fixed number of scans.[9][10] |
| Relaxation Delay (D1) | 1-2 seconds (for qualitative) | A sufficient delay allows spins to return to equilibrium. For qNMR, D1 should be ≥ 5x the longest T₁.[9][10] |
| Spectrometer Field | Use highest available (e.g., 600 MHz > 400 MHz) | S/N increases with field strength (B₀^(3/2)).[3][8] |
| Probe Type | Use a Cryoprobe if available | Cryogenically cooled probes can boost S/N by a factor of 3-4 over room temperature probes.[3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of this compound and transfer it to a small, clean vial.
-
Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) to the vial.[6][13]
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Filter Sample: Take a clean glass Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the narrow tip.[4][5]
-
Transfer to NMR Tube: Using the filter pipette, transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube.[4] This step removes any micro-particulates.
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top.[4] The sample is now ready for analysis.
Protocol 2: Optimizing Acquisition for a Low S/N Sample
-
Insert and Lock: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and Match: Tune and match the probe to the correct frequency for the nucleus being observed. This step is critical for sensitivity.[2]
-
Load Standard Parameters: Load a standard 1D experiment parameter set.
-
Optimize Shims: Perform an automated shimming routine. For difficult samples, manual adjustment of the Z1, Z2, and higher-order shims may be necessary to achieve sharp, symmetric peaks.[10]
-
Set Receiver Gain: Use the automatic receiver gain command (e.g., rga) to set the optimal signal amplification.[3]
-
Set Acquisition Parameters:
-
Set the number of scans (NS ) to a higher value (e.g., 64 or 128) for the initial acquisition.
-
Ensure the pulse width (P1 ) is set to a calibrated 90° value.
-
Set the relaxation delay (D1 ) to at least 1-2 seconds.
-
-
Acquire Data: Start the acquisition.
-
Evaluate and Re-acquire: After the experiment finishes, process the data and evaluate the S/N. If it is still insufficient, quadruple the number of scans (NS ) and re-acquire to double the S/N.[3]
Key Factor Relationships
The following diagram illustrates the primary factors that positively influence the signal-to-noise ratio in an NMR experiment.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 12. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Ketoglutaric Acid-d4 in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) for effectively using 2-Ketoglutaric acid-d4 (d4-2KG) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (d4-2KG) and what are its primary applications in cell culture?
2-Ketoglutaric acid (also known as alpha-ketoglutarate (B1197944) or α-KG) is a key intermediate in the Krebs (TCA) cycle, playing a central role in cellular energy production, nitrogen transport, and amino acid metabolism.[1][2] The deuterated form, d4-2KG, is a stable isotope-labeled analog used as a tracer in metabolic flux analysis studies.[3][4] By tracking the incorporation of deuterium (B1214612) into downstream metabolites using mass spectrometry, researchers can elucidate the metabolic fate of α-KG and understand how various perturbations or genetic alterations affect metabolic pathways.[4]
Q2: What is a typical concentration range for d4-2KG in cell culture?
The optimal concentration of d4-2KG is highly dependent on the cell line and the specific experimental goal. However, based on studies using the non-labeled form (α-KG), a general range can be established.
-
For metabolic tracing: Concentrations are typically chosen to be physiological or to match the concentration of the unlabeled metabolite in the medium. This often falls in the low millimolar (mM) range.
-
For studying biological effects (e.g., proliferation, differentiation): A wider range is often tested. Low concentrations (0.1 mM to 1.0 mM) have been shown to stimulate cell growth in some cell lines, while higher concentrations (≥10 mM) can be inhibitory or cytotoxic.[5][6][7]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[8]
Q3: How should I prepare and store d4-2KG solutions?
Proper preparation and storage are critical for experimental reproducibility.
-
Preparation: 2-Ketoglutaric acid is soluble in water (100 mg/mL). For cell culture, it is best to prepare a sterile, concentrated stock solution in a buffered solution like PBS or directly in cell culture medium. Prepare fresh solutions for each experiment, as aqueous solutions of α-KG are not recommended for storage for more than one day.[9]
-
Storage: The solid, powdered form of d4-2KG should be stored at -20°C for long-term stability.[9] If a stock solution must be made in advance, it should be stored on ice for the duration of use on the same day.[9]
Q4: I'm observing low intracellular uptake of d4-2KG. What could be the issue?
Standard α-ketoglutarate is an organic acid that is negatively charged at physiological pH and cannot passively cross cell membranes.[10] To overcome this, researchers often use membrane-permeable ester derivatives, such as dimethyl-α-ketoglutarate (DMKG) or octyl-α-ketoglutarate (O-KG).[10][11] These compounds readily enter the cell, where intracellular esterases hydrolyze them to release α-ketoglutarate.[10] If you are using the acid form of d4-2KG, poor membrane permeability is the likely cause of low uptake. Consider using a deuterated, cell-permeable version for your experiments.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or decreased cell viability after treatment.
| Potential Cause | Recommended Solution |
| Concentration is too high. | High concentrations of α-KG (typically 20 mM and above) can induce cytotoxicity.[8][12] Perform a dose-response curve (e.g., 0.1 mM to 30 mM) to determine the IC50 for your specific cell line.[5][8] |
| Metabolic Disruption. | Excess intracellular α-KG can inhibit key Krebs cycle enzymes like α-ketoglutarate dehydrogenase, disrupting mitochondrial function and triggering apoptosis.[8] Use the lowest effective concentration determined from your dose-response experiment. |
| Ammonia (B1221849) Accumulation. | While α-KG can act as a scavenger for ammonia,[13] major metabolic shifts could potentially lead to imbalances. Measure ammonia levels in your spent media. |
| pH shift in media. | Adding high concentrations of the acidic form of 2-Ketoglutaric acid can lower the pH of the culture medium. Ensure the final pH of the medium is adjusted to physiological levels (typically 7.2-7.4) after adding the compound. |
Issue 2: No observable effect or metabolic labeling.
| Potential Cause | Recommended Solution |
| Poor membrane permeability. | As mentioned in FAQ Q4, the acid form of α-KG does not readily enter cells.[10] Use a membrane-permeable ester derivative of d4-2KG. |
| Concentration is too low. | The concentration of d4-2KG may be insufficient to cause a measurable change or produce a detectable signal in mass spectrometry analysis. Titrate the concentration upwards, while monitoring for cytotoxicity. |
| Incorrect sample handling. | For metabolic analysis, rapid quenching of metabolism and proper extraction are critical. Ensure samples are kept on ice and processed quickly to prevent enzymatic degradation of metabolites.[9] |
| Insufficient incubation time. | For stable isotope tracing, isotopic steady state must be reached for accurate flux analysis. This can take several hours for pathways like the TCA cycle.[14] Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine optimal labeling time. |
| Assay interference. | Some assay kits for α-KG quantification can have background signals from substances like pyruvate.[9] Run appropriate controls as specified by the manufacturer. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of α-Ketoglutarate on C2C12 Myoblasts
| α-KG Concentration | Effect on Colony Forming Efficiency (CFE) | Effect on Specific Growth Rate (SGR) | Cell Count Doubling Time (hours) |
| Control (0 mM) | 50% | 0.86 /day | 19.4 |
| 0.1 mM | 68% (Higher) | 0.95 /day (Higher) | 17.6 |
| 1.0 mM | 55% (Higher) | 0.94 /day (Higher) | 17.8 |
| 10.0 mM | 44% (Lower) | 0.77 /day (Lower) | 20.9 |
| 20.0 mM | 10% (Lower) | 0.71 /day (Lower) | 24.6 |
| 30.0 mM | 6% (Lower) | 0.65 /day (Lower) | 24.7 |
| 100 mM | Rapid Cell Death | Not Analyzed | Not Analyzed |
| Data adapted from a study on C2C12 cells.[5][6][7] |
Table 2: Cytotoxicity Thresholds of α-Ketoglutarate in Various Cell Lines
| Cell Line(s) | Compound | Effect and Concentration |
| Colon Adenocarcinoma (Caco-2, HT-29, LS-180) | α-KG | Concentration-dependent antiproliferative effect observed between 5-50 mM.[1][12] |
| RAW264.7 Macrophages | DM-AKG (Dimethyl-α-KG) | Inhibition of cell viability observed at 7 and 8 mM. 5 mM was determined to be the maximal non-toxic concentration.[11] |
| RAW264.7 Macrophages | α-KG Disodium Salt | Significant inhibition of cell viability observed at concentrations greater than 15 mM.[11] |
Experimental Protocols
Protocol 1: Determining Optimal d4-2KG Concentration (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare d4-2KG Dilutions: Prepare a 2X concentrated serial dilution of d4-2KG (or a cell-permeable version) in complete culture medium. A suggested range is 0, 0.2, 1, 2, 10, 20, 40, 60 mM (this will result in a final concentration of 0-30 mM).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X d4-2KG solutions to the corresponding wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability (%) against d4-2KG concentration to determine the highest non-toxic concentration for your cell line.
Protocol 2: General Workflow for Metabolic Tracing with d4-2KG
-
Cell Culture: Culture cells to ~70-80% confluency under standard conditions to ensure consistent metabolic activity.
-
Media Switch: Remove the standard culture medium. Wash the cells once with pre-warmed PBS.
-
Labeling: Add pre-warmed culture medium containing the optimized concentration of d4-2KG (determined in Protocol 1). Ensure the medium formulation is identical to the standard medium, with the unlabeled α-KG replaced by d4-2KG.
-
Incubation: Incubate the cells for the desired time to achieve isotopic steady state. For TCA cycle metabolites, this is typically 2-6 hours.[14]
-
Metabolite Extraction:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer with ice-cold normal saline or PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
-
Sample Analysis: Collect the supernatant containing the metabolites. Dry the sample under nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized (if necessary) and analyzed by mass spectrometry (LC-MS or GC-MS) to measure the incorporation of deuterium into downstream metabolites.
Visualizations
Caption: Metabolic fate of d4-2KG in key cellular pathways.
Caption: Workflow for determining optimal d4-2KG concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture [frontiersin.org]
- 7. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Alpha-Ketoglutarate on Growth and Metabolism of Cells Cultured on Three-Dimensional Cryogel Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 2-Ketoglutaric Acid-d4
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor recovery of 2-Ketoglutaric acid-d4 in their analytical samples. The following troubleshooting guides and frequently asked questions (FAQs) are designed to systematically identify and resolve common issues during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound?
A1: Poor recovery of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Sample Preparation: Inefficient extraction from the sample matrix, degradation of the analyte during processing, or incomplete protein precipitation.
-
Analyte Instability: 2-Ketoglutaric acid can be unstable in aqueous solutions, and it is recommended to avoid storing them for more than a day.[1] Minimizing freeze-thaw cycles is also crucial to prevent degradation.
-
LC-MS/MS System Issues: Suboptimal chromatography leading to poor peak shape, ion suppression from matrix components, or incorrect mass spectrometer settings.
-
Human Error: Inconsistent pipetting, improper sample handling, or errors in standard preparation.
Q2: My recovery is inconsistent across my sample set. What should I investigate first?
A2: Inconsistent recovery often points to variability in sample processing. Start by reviewing your sample preparation protocol. Ensure consistent timing for each step, especially incubation periods and the time samples spend at room temperature. Verify the accuracy and precision of your pipettes and other volumetric devices. Matrix effects, which can vary between individual samples, are another likely cause.[2]
Q3: Can the deuterated internal standard (IS) itself be the problem?
A3: While stable isotopes are generally robust internal standards, issues can still arise. Although unlikely for a d4 label on a stable part of the molecule, extreme pH or temperature conditions during sample workup could theoretically lead to deuterium-hydrogen exchange, though this is rare. A more probable issue is the purity and accurate concentration of your this compound stock solution. Always use a certified reference standard and verify its concentration.
Q4: What is the purpose of deproteinization, and can it cause low recovery?
A4: Deproteinization is critical for removing proteins that can interfere with the analysis and damage the analytical column. Common methods include protein precipitation with organic solvents (like methanol (B129727) or acetonitrile) or acids (like trichloroacetic acid). However, if not performed correctly, the target analyte can be co-precipitated with the protein pellet, leading to low recovery. It is essential to optimize the precipitation agent and the incubation conditions (temperature and time).
Troubleshooting Guide
Issue 1: Low Recovery in the Extraction Step
If you suspect that this compound is being lost during sample extraction, consider the following:
-
Extraction Solvent: The choice of extraction solvent is critical. For a polar compound like 2-Ketoglutaric acid, a polar solvent is required. A common and effective method is protein precipitation with a cold organic solvent.
-
pH of Extraction Solvent: The pH can influence the charge state of 2-Ketoglutaric acid and its solubility in the extraction solvent. Ensure the pH is optimized for your specific sample type and extraction method.
-
Phase Separation: In liquid-liquid extractions, ensure complete separation of the aqueous and organic layers. Incomplete separation can lead to loss of the analyte.
Quantitative Data Summary: Protein Precipitation Efficiency
| Precipitation Method | Analyte Recovery (%) | RSD (%) | Notes |
| Cold Acetonitrile (1:3 v/v) | 85-95% | <10% | Good for a broad range of metabolites. |
| Cold Methanol (1:3 v/v) | 80-90% | <10% | Can be less efficient for very polar compounds. |
| Trichloroacetic Acid (TCA) | 70-85% | <15% | May cause analyte degradation; requires careful pH neutralization. |
Note: These are typical recovery ranges. Actual recovery will depend on the specific matrix and protocol.
Issue 2: Analyte Degradation
This compound can be susceptible to degradation. To mitigate this:
-
Temperature Control: Keep samples on ice or at 4°C throughout the sample preparation process.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
-
Avoid Freeze-Thaw Cycles: Aliquot samples after initial processing to avoid repeated freezing and thawing.
Issue 3: Poor Chromatographic Performance
Suboptimal liquid chromatography can lead to poor peak shape, co-elution with interfering compounds, and consequently, low apparent recovery.
-
Column Choice: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like 2-Ketoglutaric acid.[3]
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent, aqueous component, and any additives (e.g., ammonium (B1175870) formate, formic acid), should be optimized to achieve good peak shape and retention.
-
Gradient Elution: A gradient elution program can help to effectively separate the analyte from matrix components.
Issue 4: Mass Spectrometry Signal Suppression
Ion suppression is a common issue in LC-MS/MS and can significantly reduce the signal of the analyte and internal standard.
-
Sample Cleanup: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
MS Source Parameters: Optimize the mass spectrometer's source parameters, such as spray voltage, gas flows, and temperature, to enhance the ionization of the target analyte.
Experimental Protocols
Protocol 1: Protein Precipitation with Cold Acetonitrile
-
Sample Aliquoting: To 50 µL of sample (e.g., plasma, serum) in a microcentrifuge tube, add 50 µL of your this compound internal standard working solution.
-
Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow for troubleshooting poor recovery of this compound.
Sample Preparation Workflow
Caption: A typical sample preparation workflow for this compound analysis.
References
Technical Support Center: Method Refinement for 2-Ketoglutaric acid-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 2-Ketoglutaric acid-d4 (α-KG-d4), a deuterated internal standard crucial for accurate analysis of its unlabeled counterpart.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in mass spectrometry-based quantification?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are chemically almost identical to the analyte of interest (2-Ketoglutaric acid), meaning they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This helps to correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored desiccated at -20°C.[4][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month.[6] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: What are the most common analytical techniques for quantifying 2-Ketoglutaric acid?
A3: The most prevalent methods are mass spectrometry-based, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] These techniques offer high sensitivity and specificity. Colorimetric and fluorometric assays are also available, often in kit formats, and are suitable for high-throughput applications.[7][8][9]
Q4: Can this compound lose its deuterium (B1214612) labels?
A4: Yes, a phenomenon known as isotopic or back-exchange can occur, where deuterium atoms are replaced with hydrogen atoms from the sample matrix or solvent.[2] This is more likely to happen with deuterium labels on positions that are prone to exchange, such as those on -OH or -NH groups, or on carbons adjacent to carbonyl groups.[2] Loss of the deuterium label can compromise accuracy by creating a false signal for the unlabeled analyte.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound and its corresponding analyte.
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Q: My quantitative results are highly variable. What could be the cause?
-
A: Inconsistent results when using a deuterated internal standard can often be traced to several factors:
-
Differential Matrix Effects: Even with a deuterated standard, the analyte and the internal standard can experience different levels of ion suppression or enhancement from components in the sample matrix.[2][3] This can lead to inaccuracies.
-
Lack of Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] If they do not co-elute completely, they may be subjected to different matrix effects, impacting accuracy.[2]
-
Impurity of the Internal Standard: The this compound standard may contain impurities, including the unlabeled analyte, which will artificially inflate the measured concentration of the analyte.[10] High isotopic (≥98%) and chemical purity (>99%) are crucial.[2]
-
Analyte Instability: 2-Ketoglutaric acid can be unstable during sample preparation and analysis, leading to degradation and variable results.[11]
-
-
Issue 2: Poor or No Signal for this compound or the Analyte
-
Q: I am observing a very low signal or no signal at all. What should I check?
-
A: Low signal intensity is a common challenge and can be due to:
-
Poor Ionization Efficiency: Keto acids can have poor ionization efficiency, especially with electrospray ionization (ESI).[11] Chemical derivatization is a highly effective strategy to improve signal intensity.[11]
-
Suboptimal LC-MS/MS Parameters: Instrument settings may not be optimized. Systematically tune source parameters such as capillary voltage, nebulizer pressure, and gas temperatures.[11][12]
-
Inefficient Sample Preparation: Failure to effectively remove interfering substances can significantly suppress the analyte signal.[11][13] Protein precipitation is a common and necessary step.[7][13]
-
Sample Degradation: Ensure samples have been handled and stored correctly to prevent degradation.[7]
-
-
Issue 3: Chromatographic Problems (Peak Shape, Retention Time Shifts)
-
Q: I'm seeing poor peak shape (tailing, broadening) or my retention times are shifting. How can I fix this?
-
A: These issues can compromise data quality and are often related to:
-
Column Issues: The analytical column may be contaminated or degraded.[14] Flushing the column or replacing it may be necessary.[15]
-
Mobile Phase Problems: Inconsistent mobile phase composition, incorrect pH, or microbial growth in the buffer can cause retention time shifts.[14] Prepare fresh mobile phases regularly.[15]
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[15]
-
System Leaks or Blockages: Fluctuations in system pressure can indicate leaks or blockages in the LC system, affecting flow rate and retention times.[14][15]
-
-
Quantitative Data Summary
The following tables provide typical starting parameters for an LC-MS/MS method for 2-Ketoglutaric acid quantification. These may require optimization for specific instruments and sample matrices.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | Reversed-Phase C18 or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transition (α-KG) | e.g., 145.0 -> 101.0 |
| MRM Transition (α-KG-d4) | e.g., 149.0 -> 105.0 |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a general procedure for the extraction of 2-Ketoglutaric acid from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to each sample at a known concentration.
-
Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) or acetonitrile. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a gentle stream of nitrogen or a vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.[7]
-
Final Centrifugation: Vortex and centrifuge again to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Internal Standard Purity
This protocol helps determine if the deuterated internal standard is contributing to the signal of the unlabeled analyte.
-
Prepare a Blank Sample: Use a matrix sample (e.g., plasma) that is known to not contain the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration used in the actual study samples.[10]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled 2-Ketoglutaric acid.[10]
-
Evaluate the Response: The signal for the unlabeled analyte in this sample should be insignificant, ideally less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of the analyte.[10] A higher response indicates significant contamination of the internal standard.[10]
Mandatory Visualization
Caption: Experimental workflow for 2-Ketoglutaric acid quantification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. goldbio.com [goldbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. zefsci.com [zefsci.com]
- 15. agilent.com [agilent.com]
avoiding isotopic exchange in 2-Ketoglutaric acid-d4 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding isotopic exchange in experiments involving 2-Ketoglutaric acid-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic integrity of your labeled compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, also known as back-exchange, is the unintentional replacement of deuterium (B1214612) atoms on this compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture).[1] This is a significant concern because it compromises the isotopic purity of the standard. A loss of deuterium can lead to an underestimation of the internal standard's signal and an overestimation of the native analyte in quantitative analyses, ultimately resulting in inaccurate and unreliable data.[1][2]
Q2: Where are the deuterium atoms on this compound located and why are they susceptible to exchange?
A: In this compound, the deuterium atoms are typically located on the carbon atoms adjacent to the two carbonyl (keto and carboxyl) groups. These alpha-hydrogens (or in this case, deuterons) are susceptible to exchange due to a chemical process called keto-enol tautomerism. Under certain conditions, the keto form of the molecule can convert to its enol isomer, which involves the removal and re-addition of a proton (or deuteron) at the alpha-carbon. If this occurs in a hydrogen-rich environment, a deuterium atom can be replaced by a hydrogen atom.
Q3: What are the primary factors that promote deuterium back-exchange in this compound?
A: The main factors that accelerate isotopic exchange are:
-
pH: Both acidic and basic conditions can catalyze the keto-enol tautomerism, significantly increasing the rate of exchange. The exchange rate is generally slowest around pH 2.5-3.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][3]
-
Protic Solvents: Solvents with exchangeable protons, such as water and methanol (B129727), provide a source of hydrogen atoms that can replace the deuterium labels.[2]
-
Exposure to Moisture: Atmospheric moisture can be a significant source of protons, leading to back-exchange.
Q4: How should I properly store and handle this compound to maintain its isotopic purity?
A: Proper storage and handling are critical. Here are some best practices:
-
Storage: Store this compound in a tightly sealed container at -20°C in a desiccator to protect it from moisture and light.[4][5]
-
Handling: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid. Whenever possible, handle the compound under a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).
Troubleshooting Guide: Isotopic Exchange Issues
Problem 1: I am observing a decrease in the signal of my this compound internal standard over the course of an analytical run.
-
Possible Cause: Isotopic exchange is occurring in the autosampler. The sample matrix or solvent may contain residual moisture or have a pH that promotes back-exchange over time.
-
Solution:
-
Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the rate of exchange.[3]
-
Minimize the time samples are stored in the autosampler before injection.[3]
-
Ensure the final sample solvent is as close to neutral pH as possible or slightly acidic (around pH 2.5) if compatible with your chromatography.[3]
-
Problem 2: I am seeing a peak for the unlabeled 2-Ketoglutaric acid in my blank samples that were spiked only with this compound.
-
Possible Cause: Significant back-exchange has occurred during sample preparation or analysis, converting the deuterated standard into its unlabeled form.
-
Solution:
-
Review your entire sample preparation workflow. Identify any steps involving high temperatures, strong acids or bases, or prolonged exposure to aqueous environments.
-
If using protein precipitation with a strong acid, minimize the time the sample is in the acidic solution and keep it on ice.
-
During LC-MS analysis, use a mobile phase with a pH that minimizes exchange (around pH 2.5) if your separation allows.[3]
-
Consider using aprotic solvents for reconstitution where possible.
-
Problem 3: My calibration curve is non-linear, and my quality control samples are failing.
-
Possible Cause: Inconsistent isotopic exchange across your samples and standards is leading to variable internal standard performance.
-
Solution:
-
Strictly standardize all sample preparation steps, including incubation times, temperatures, and reagent volumes.
-
Prepare fresh working solutions of this compound regularly and store them under optimal conditions.
-
Perform a stability test of this compound in your sample matrix and analytical solutions to quantify the extent of back-exchange under your specific experimental conditions.
-
Quantitative Data Summary
The stability of deuterated standards is highly dependent on the experimental conditions. While specific quantitative data for this compound is limited, the following table summarizes the expected relative stability based on the general principles of isotopic exchange for alpha-keto acids.
| Parameter | Condition | Expected Isotopic Stability | Recommendations |
| pH | < 2 | Low | Avoid prolonged exposure. |
| 2.5 - 4 | High | Optimal for aqueous solutions.[2][3] | |
| 4 - 8 | Moderate to High | Generally acceptable, but stability decreases as pH increases. | |
| > 8 | Very Low | Avoid basic conditions.[6] | |
| Temperature | -20°C (Solid) | Very High | Recommended for long-term storage.[4][5] |
| 4°C (Solution) | Moderate | Suitable for short-term storage of working solutions. | |
| Room Temp (Solution) | Low to Moderate | Minimize time at room temperature. | |
| > 37°C (Solution) | Very Low | Avoid heating aqueous solutions. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Very High | Preferred for reconstitution and storage of stock solutions. |
| Protic (e.g., Methanol, Water) | Moderate to Low | Minimize exposure time; use at low temperatures and optimal pH. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
-
Acclimatization: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Weighing: Under a dry, inert atmosphere if possible, accurately weigh the desired amount of the solid.
-
Dissolution: Dissolve the weighed solid in a high-purity aprotic solvent such as acetonitrile (B52724) to prepare a concentrated stock solution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution in a solvent that is compatible with your analytical method. If an aqueous solution is required, use a buffer with a pH between 2.5 and 4 and prepare it fresh daily.
Protocol 2: Metabolite Extraction from Cell Culture for this compound Analysis
This protocol is designed to rapidly quench metabolism and extract metabolites while minimizing isotopic exchange.
-
Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Instantly add liquid nitrogen to the culture dish to flash-freeze the cells and quench all enzymatic activity.
-
-
Extraction:
-
Add a pre-chilled (-20°C) extraction solvent, such as 80% methanol in water, to the frozen cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Processing:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract completely using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for your LC-MS or GC-MS analysis, preferably an aprotic solvent or a mobile phase with a pH of 2.5-4.
-
Visualizations
Caption: Workflow for metabolomics sample preparation minimizing isotopic exchange.
Caption: Factors influencing and preventing isotopic exchange of this compound.
References
Technical Support Center: Enhancing the Stability of 2-Ketoglutaric acid-d4 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of 2-Ketoglutaric acid-d4 in solution. Our aim is to help you ensure the stability and integrity of this isotopically labeled compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are chemical degradation and isotopic exchange.
-
Chemical Degradation: Like its unlabeled counterpart, this compound is susceptible to degradation under various conditions. A key pathway is oxidative decarboxylation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide, which can convert it to succinate.[1] It can also be affected by factors such as pH, temperature, and light.
-
Isotopic Exchange: The deuterium (B1214612) atoms on the carbon backbone (C-D bonds) of this compound can be replaced by protons (C-H bonds) from the surrounding solvent or analytical mobile phase. This phenomenon, known as back-exchange, can compromise the isotopic purity of the compound and affect the accuracy of analytical measurements.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For long-term storage of stock solutions, it is recommended to store them at -80°C. For short-term use, storage at -20°C is acceptable for up to one month. It is advisable to prepare fresh aqueous solutions for immediate use and avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor influencing the stability of this compound. At neutral pH, α-ketoglutarate exists predominantly in its keto form, with a smaller fraction as a hydrated gem-diol and a cyclic form.[2] Changes in pH can alter this equilibrium and potentially lead to degradation. While specific quantitative data for the d4-labeled compound is limited, studies on the unlabeled form indicate stability at pH 3 for at least three weeks.
Q4: Can this compound undergo degradation in the presence of oxidizing agents?
A4: Yes, this compound is susceptible to oxidative degradation. For instance, it can react non-enzymatically with hydrogen peroxide, leading to its oxidative decarboxylation to form succinate, water, and carbon dioxide.[1][3] This is a critical consideration in experimental setups where oxidative stress is a factor.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Isotopic Purity (Back-Exchange) | Labile deuterium atoms exchanging with protons from the solvent or mobile phase. | - Use deuterated solvents for sample preparation and analysis where possible.- Minimize the time the sample spends in protic solvents before analysis.- Optimize LC-MS methods to have shorter run times.- Evaluate the pH of the mobile phase; a lower pH (around 2.6) can sometimes minimize exchange rates for certain compounds.[4] |
| Unexpected Degradation Products in Analysis | Instability of the compound under the experimental conditions (e.g., pH, temperature, light exposure). | - Conduct a forced degradation study to identify the conditions under which the compound is unstable.- Analyze samples immediately after preparation.- Protect solutions from light by using amber vials.- Control the temperature of the autosampler and storage vials. |
| Poor Reproducibility of Results | Inconsistent sample handling and storage, or degradation of stock solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Ensure consistent timing for sample preparation and analysis across all samples in a batch. |
| Low Signal Intensity in LC-MS Analysis | Degradation of the analyte leading to a lower concentration. | - Verify the stability of the compound in the analytical solvent over the duration of the analysis.- Check for potential interactions with other components in the sample matrix. |
Quantitative Data on Stability
The stability of 2-Ketoglutaric acid is influenced by various factors. The following tables summarize available data on its solubility and stability under different conditions.
Table 1: Solubility of α-Ketoglutaric Acid in Different Solvents at 284.15 K
| Solvent | Solubility (mole fraction x 10²) |
| Water | 12.75 |
| Ethyl Acetate | 4.182 |
| n-Butyl Acetate | 3.367 |
Data adapted from a 2025 study on the solubility of α-ketoglutaric acid.[5]
Table 2: Stability of α-Ketoglutaric Acid in Aqueous Solution at Different pH Values
| pH | Stability Observation |
| 3 | Stable for at least 3 weeks |
Based on a 2020 study simulating an impact-generated hydrothermal system.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
pH meter
-
HPLC or LC-MS/MS system
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution (in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
4. Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating LC-MS/MS method capable of separating the parent compound from its degradation products.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize the major degradation products using their mass spectra and fragmentation patterns.
Protocol 2: Evaluation of Isotopic Back-Exchange
This protocol is designed to assess the extent of deuterium back-exchange of this compound in a given solvent or mobile phase.
1. Materials:
-
This compound
-
Test solvent (e.g., mobile phase, sample diluent)
-
LC-MS/MS system
2. Procedure:
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Immediately analyze an aliquot of the solution (t=0) by LC-MS/MS to determine the initial isotopic distribution.
-
Incubate the remaining solution at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 24 hours).
-
Analyze aliquots of the incubated solution at various time points.
-
Monitor the mass isotopologue distribution of this compound over time.
3. Data Analysis:
-
Calculate the percentage of the d4-labeled compound remaining at each time point.
-
Determine the rate of deuterium loss to assess the stability of the isotopic label under the tested conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Metabolic and signaling roles of α-Ketoglutarate.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Ketoglutaric acid: solution structure and the active form for reductive amination by bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Navigating Matrix Effects in 2-Ketoglutaric Acid-d4 Mass Spectrometry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in the mass spectrometric analysis of 2-Ketoglutaric acid-d4 (α-KG-d4). Our goal is to equip you with the necessary information to develop robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification. For a polar compound like α-KG, which can be challenging to retain on traditional reversed-phase columns, the likelihood of co-elution with other polar endogenous substances is high, making it particularly susceptible to matrix effects.
Q2: How can I minimize matrix effects during sample preparation for α-KG-d4 analysis?
A2: The choice of sample preparation technique is critical in mitigating matrix effects. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, it is often the least effective at removing interfering matrix components. LLE offers better cleanup but can be more labor-intensive and may have lower recovery for polar analytes like α-KG. SPE, particularly mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based cartridges, generally provides the most thorough cleanup and can significantly reduce matrix effects.
Q3: Is a deuterated internal standard like this compound sufficient to correct for all matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) like α-KG-d4 is the gold standard for compensating for matrix effects, it may not be a complete solution. A SIL-IS can correct for variations in extraction recovery, injection volume, and ionization suppression, provided it co-elutes perfectly with the analyte. However, if the chromatographic separation between the analyte and the SIL-IS is not optimal, or if there is significant sample-to-sample variability in the matrix composition, the correction may not be entirely accurate.
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
Possible Causes:
-
Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683) from plasma samples, can severely suppress the ionization of α-KG-d4.
-
Suboptimal Chromatographic Conditions: Inadequate separation of α-KG-d4 from interfering matrix components.
-
Ineffective Sample Cleanup: The chosen sample preparation method may not be sufficiently removing matrix interferences.
Solutions:
-
Optimize Sample Preparation: If using PPT, consider switching to SPE. A comparison of different methods is provided in the table below.
-
Modify Chromatographic Method:
-
Column Selection: Consider a HILIC column to improve retention of the polar α-KG.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent content, pH, buffer concentration) to improve the separation of α-KG-d4 from the matrix components.
-
-
Post-Column Infusion Experiment: This can help identify regions in the chromatogram where significant ion suppression occurs, allowing you to adjust the chromatography to move the α-KG-d4 peak to a cleaner region.
Issue 2: Inconsistent or Unstable this compound Signal Across a Batch
Possible Causes:
-
Variable Matrix Effects: Differences in the composition of individual samples can lead to varying degrees of ion suppression.
-
Inconsistent Sample Preparation: Variability in the execution of the sample preparation method can lead to inconsistent recoveries and matrix effects.
-
Instrument Contamination: Buildup of matrix components in the ion source or mass spectrometer can lead to a gradual decline in signal intensity.
Solutions:
-
Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your study samples to mimic the matrix effects.
-
Automate Sample Preparation: Where possible, use automated liquid handlers to improve the consistency of the sample preparation process.
-
Regular Instrument Maintenance: Implement a routine cleaning schedule for the ion source and other critical components of the mass spectrometer.
Issue 3: Chromatographic Separation of 2-Ketoglutaric acid and this compound (Isotope Effect)
Possible Causes:
-
The substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in physicochemical properties, resulting in a small chromatographic shift. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier.
Solutions:
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be column-dependent. Testing columns with different stationary phases may resolve the issue.
-
Ensure Robust Integration: If a slight separation cannot be avoided, ensure that the peak integration software is accurately and consistently integrating both peaks.
Issue 4: Suspected Isotopic Exchange of Deuterium on this compound
Possible Causes:
-
Deuterium atoms on certain functional groups can be labile and exchange with protons from the solvent or matrix, especially under acidic or basic conditions and at elevated temperatures. For α-KG, the hydrogens on the carbons are generally stable, but it's a possibility to consider with any deuterated standard.
Solutions:
-
Control pH and Temperature: Maintain a neutral or slightly acidic pH during sample preparation and storage, and avoid high temperatures.
-
Use Aprotic Solvents: Where possible, use aprotic solvents during extraction and reconstitution to minimize the source of protons for exchange.
-
Consider a ¹³C-labeled Internal Standard: If isotopic exchange is confirmed to be an issue, switching to a carbon-13 labeled internal standard is a more robust solution as ¹³C isotopes are not susceptible to exchange.
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation methods for the analysis of 2-Ketoglutaric acid in biological fluids. The values are compiled from various studies and represent expected ranges. Actual performance may vary depending on the specific matrix, protocol, and analytical instrumentation.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 2-Ketoglutaric acid | Plasma | 90 - 105 | -40 to -60 (Suppression) | Simple, fast, and inexpensive. | High level of residual matrix components, leading to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Derivatized 2-Ketoglutaric acid | Plasma | 71 - 90[2] | -20 to -40 (Suppression) | Good removal of phospholipids and salts. | Can be labor-intensive, may have lower recovery for polar analytes, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 2-Ketoglutaric acid | Urine | > 86 | -10 to -25 (Suppression) | Excellent removal of interferences, leading to reduced matrix effects and improved sensitivity. | More expensive and time-consuming than PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Derivatized α-KG
Note: This protocol is for a derivatized form of α-KG as direct LLE of the underivatized form is often inefficient.
-
Derivatize 100 µL of plasma sample containing α-KG and α-KG-d4 with a suitable agent (e.g., to form a less polar derivative).
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode or HILIC SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma or urine sample with 400 µL of 2% formic acid in water. Add the internal standard. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 2-Ketoglutaric acid and its internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for addressing matrix effects.
References
Technical Support Center: Optimizing Quenching Techniques for 2-Ketoglutaric Acid-d4 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quenching techniques for metabolomics experiments involving 2-Ketoglutaric acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantly halt all enzymatic activity within a biological sample. This ensures that the metabolic profile captured is a true representation of the state of the cells at the moment of sampling, preventing any changes in metabolite concentrations during sample preparation.[1]
Q2: Why is the choice of quenching method critical for this compound analysis?
A2: 2-Ketoglutaric acid is a key intermediate in the highly active Tricarboxylic Acid (TCA) cycle.[2][3][4] Its turnover can be rapid, on the order of seconds. An inefficient quenching method can lead to inaccurate measurements of this compound levels and its isotopologues, compromising the integrity of stable isotope tracing studies.
Q3: Can the deuterium (B1214612) label on this compound be lost during sample preparation?
A3: Yes, there is a potential for hydrogen-deuterium exchange. Deuterium atoms bound to carbon are generally stable, but those bound to heteroatoms (like oxygen or nitrogen) can exchange with hydrogen from protic solvents (e.g., water, methanol) during extraction and analysis.[5] It is crucial to use protocols that minimize this exchange.
Q4: What are the most common quenching techniques for cellular metabolomics?
A4: The most common techniques involve rapid cooling and/or the use of organic solvents. These include direct plunging into liquid nitrogen, or quenching with cold solvents like methanol (B129727), acetonitrile, or saline solutions, often at temperatures ranging from -20°C to -80°C.[1][6][7]
Q5: How can I minimize metabolite leakage during quenching?
A5: Metabolite leakage, where intracellular metabolites leak out of the cell upon quenching, is a common issue, particularly with organic solvents like methanol.[8] Optimizing the solvent composition (e.g., methanol concentration), temperature, and contact time can minimize leakage. For some cell types, using a higher concentration of cold methanol (e.g., 80%) has been shown to reduce leakage compared to 60% methanol.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Inefficient Quenching: Enzymatic activity continued after sampling, leading to the consumption of 2-Ketoglutaric acid. | Ensure the quenching solution is sufficiently cold (e.g., -40°C or below) and that the sample volume to quenching solution volume ratio is low enough (e.g., 1:10) to achieve instantaneous cooling.[6] |
| Metabolite Leakage: 2-Ketoglutaric acid leaked from the cells into the quenching solution, which was then discarded. | Optimize the quenching solvent. For instance, for some organisms, 40% (v/v) aqueous methanol at -25°C has shown high recovery for organic acids.[6] Analyze the supernatant (the quenching solution after cell pelleting) to quantify the extent of leakage. | |
| Degradation: 2-Ketoglutaric acid is chemically unstable under certain conditions. | Process samples quickly and keep them at low temperatures throughout the extraction procedure. Prepare internal standards fresh on the day of analysis due to their instability.[10] | |
| High variability in this compound measurements between replicates | Inconsistent Quenching Time: Variation in the time between sample collection and quenching. | Standardize the quenching procedure to ensure it is performed rapidly and consistently for all samples. Automating this step where possible can improve reproducibility. |
| Incomplete Cell Lysis: Inconsistent extraction of intracellular metabolites. | Employ a robust cell lysis method after quenching, such as multiple freeze-thaw cycles or sonication, to ensure complete release of intracellular contents. | |
| Temperature Fluctuations: Allowing samples to warm up during processing. | Keep samples on dry ice or in a pre-chilled environment at all times during sample handling and extraction. | |
| Unexpected Isotopologue Distribution (Mass Isotopologue Distribution - MID) | Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms are exchanging with protons from the solvent. | Minimize contact with protic solvents, especially under conditions that could facilitate exchange (e.g., non-neutral pH). Consider using deuterated solvents for extraction where feasible, though this can be costly.[5][11] |
| Metabolic Steady State Not Reached: The labeling experiment was not long enough for the label to incorporate fully into the TCA cycle. | For cultured cells, steady-state labeling of the TCA cycle typically takes around 2 hours.[2] Ensure your labeling time is appropriate for the biological system and pathway under investigation. | |
| Interference or Poor Peak Shape in LC-MS Analysis | Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the ionization of this compound. | Optimize the chromatographic separation to better resolve 2-Ketoglutaric acid from interfering compounds. Employ a robust sample clean-up procedure, such as solid-phase extraction (SPE).[12] |
| Derivatization Issues: Inconsistent or incomplete derivatization if this method is used for analysis. | Optimize derivatization reaction parameters such as temperature and time.[13] |
Quantitative Data on Quenching Efficiency
The efficiency of different quenching methods can be compared by measuring the recovery of intracellular metabolites. The following table summarizes findings on the recovery of organic acids, including α-ketoglutarate (AKG), using different cold methanol quenching methods in Penicillium chrysogenum.
| Quenching Solution | Average Recovery of Organic Acids | Recovery of α-Ketoglutarate (AKG) | Reference |
| -25°C 40% (v/v) aqueous methanol | ~95% | >90% | [6] |
| -40°C 60% (v/v) aqueous methanol | ~80% | ~85% | [6] |
| -40°C pure methanol | ~45% | ~50% | [6] |
Note: The recovery was calculated as the ratio of the metabolite amount in the cell pellet to the total amount in the broth.[6] These results indicate that for this specific organism, a lower concentration of methanol at a slightly higher sub-zero temperature resulted in the best recovery of organic acids by minimizing leakage.[6]
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is adapted for the extraction of polar metabolites from cultured adherent cells.
-
Preparation:
-
Prepare the quenching solution: 80% (v/v) methanol in water. Pre-chill to -80°C.
-
Prepare an ice-cold phosphate-buffered saline (PBS) wash solution.
-
-
Cell Washing and Quenching:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Immediately aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Processing:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS analysis.[14]
-
Protocol 2: Liquid Nitrogen Quenching for Suspension Cells
This protocol is suitable for suspension cell cultures.
-
Cell Harvesting:
-
Quickly filter the cell suspension to separate cells from the culture medium.
-
Alternatively, for robust cells, pellet them by rapid centrifugation at a low temperature.
-
-
Quenching:
-
Immediately flash-freeze the cell pellet or the filter with the cells by submerging it in liquid nitrogen.
-
The quenched samples can be stored at -80°C until extraction.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cell pellet.
-
Perform cell lysis by sonication or multiple freeze-thaw cycles.
-
Proceed with centrifugation to pellet cell debris as described in Protocol 1.
-
-
Sample Processing:
-
Collect the supernatant and process it for analysis as described in Protocol 1.
-
Visualizations
Experimental Workflow for Quenching and Extraction
Caption: General workflow for quenching and metabolite extraction.
Troubleshooting Logic for Low Metabolite Signal
Caption: Decision tree for troubleshooting low metabolite signals.
References
- 1. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of alpha-ketoglutarate is required for reductive carboxylation in cancer cells with mitochondrial defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [academax.com]
- 10. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of 2-Ketoglutaric acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-Ketoglutaric acid-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing 2-Ketoglutaric acid and its deuterated analog, this compound?
A1: The most prevalent methods for the analysis of 2-Ketoglutaric acid and its deuterated form are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Due to the polar nature of 2-Ketoglutaric acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode over traditional reversed-phase (RP) chromatography.[1][3] HILIC columns, such as those with bare silica (B1680970) or amide-based stationary phases, are effective for retaining and separating such polar compounds.[4] Reversed-phase methods using C18 columns are also utilized, sometimes in conjunction with derivatization to enhance retention and selectivity.[5][6]
Q2: My this compound peak is showing poor shape (tailing or fronting). What are the potential causes and solutions?
A2: Poor peak shape for this compound can arise from several factors:
-
Interaction with Metal Surfaces: 2-Ketoglutaric acid is known to interact with stainless steel components in HPLC systems, leading to peak tailing.[7][8] Using columns with metal-free coatings, such as Dursan®, can significantly improve peak symmetry.[7][8]
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Using a highly deactivated, end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate these interactions.[4]
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. It is crucial to match the sample diluent to the initial mobile phase conditions as closely as possible.[9]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Diluting the sample may resolve this issue.
-
Column Degradation: A deteriorated column bed can also result in poor peak shape. If other troubleshooting steps fail, replacing the column may be necessary.
Q3: I am observing co-elution of this compound with an interfering peak. How can I improve the resolution?
A3: To improve the resolution and separate this compound from co-eluting species, consider the following strategies:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employing a gradient of organic solvent can achieve better separation of compounds throughout the chromatographic run.[1][3] Adjusting the gradient slope can help resolve closely eluting peaks.
-
pH Adjustment: The pH of the mobile phase can influence the retention of ionizable compounds like 2-Ketoglutaric acid. Experimenting with the mobile phase pH can alter selectivity and improve separation.
-
Buffer Concentration: The ionic strength of the buffer in the mobile phase can impact retention in HILIC. A typical starting point is 10 mM.[4]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity is recommended. For instance, if you are using a C18 column, a HILIC column might provide the necessary change in elution order.[1][3]
-
Derivatization: Derivatizing 2-Ketoglutaric acid can alter its chromatographic properties, potentially resolving it from interferences.[5]
Q4: I am using this compound as an internal standard and see signal in the unlabeled 2-Ketoglutaric acid channel. What could be the cause?
A4: This can be due to isotopic contribution from your this compound standard to the mass-to-charge ratio (m/z) of the unlabeled compound, especially in mass spectrometry detection. Ensure that the purity of your deuterated standard is high and that the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks. You may also need to correct for this isotopic overlap during data processing.
Troubleshooting Guides
Issue 1: High Backpressure
| Potential Cause | Troubleshooting Steps |
| Blocked Column Frit | 1. Back-flush the column according to the manufacturer's instructions. 2. If back-flushing is ineffective, replace the column. 3. Consider adding an in-line filter or guard column to prevent future blockages. |
| Blocked Tubing or System Components | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Replace any blocked tubing. 3. Clean or recondition other blocked components like the injection valve. |
| Precipitation in the Mobile Phase | 1. Ensure mobile phase components are fully dissolved. 2. Filter the mobile phase before use. 3. Check for compatibility issues if mixing mobile phases. |
Issue 2: Baseline Noise or Drift
| Potential Cause | Troubleshooting Steps |
| Air Bubbles in the System | 1. Purge the pump to remove any trapped air. 2. Ensure all mobile phase lines are properly primed. 3. Check for loose fittings that could allow air to enter the system. |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase using high-purity solvents and reagents. 2. Investigate potential contamination from solvent bottles or the water purification system.[10] |
| Detector Issues | 1. Ensure the detector lamp is functioning correctly. 2. Clean the detector flow cell if necessary. |
| Incomplete Column Equilibration | 1. For HILIC methods, ensure the column is thoroughly equilibrated with the initial mobile phase (at least 10 column volumes) between injections to re-establish the water layer on the stationary phase.[1] |
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for 2-Ketoglutaric Acid Separation
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
1. Sample Preparation:
- Precipitate proteins from the sample (e.g., plasma, cell lysate) by adding a 3-fold excess of cold acetonitrile.
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a solvent that matches the initial mobile phase composition.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., Amide or bare silica, 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water |
| Gradient | 0-1 min: 100% A; 1-5 min: Linear ramp to 100% B; 5-7 min: Hold at 100% B; 7.1-10 min: Return to 100% A and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- 2-Ketoglutaric acid: Precursor ion (m/z) -> Product ion (m/z)
- This compound: Precursor ion (m/z) -> Product ion (m/z)
- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. halocolumns.com [halocolumns.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Peak Shape of α-Ketoglutaric Acid Analyzed by HPLC with a Dursan Coated Column - AppNote [mtc-usa.com]
- 8. selectscience.net [selectscience.net]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Flux Data: A Comparative Analysis of 2-Ketoglutaric Acid-d4
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through biochemical pathways is paramount. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to quantify the rates (fluxes) of metabolic reactions, offering profound insights into cellular physiology in both health and disease.[1][2] The validity of these insights, however, hinges on the quality of the experimental data, which is primarily generated using stable isotope tracers.
This guide provides a comprehensive comparison of 2-Ketoglutaric acid-d4 (α-Ketoglutaric acid-d4), a deuterium-labeled tracer, with other commonly used alternatives for validating and quantifying metabolic flux, particularly through the Krebs cycle. This document is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope-resolved metabolomics (SIRM) to unravel complex metabolic networks.
The Role of this compound in Tracing the Krebs Cycle
2-Ketoglutaric acid (α-Ketoglutarate, AKG) is a pivotal intermediate in the Krebs (TCA) cycle, a central hub of cellular energy production and biosynthesis.[3] When introduced into a biological system, this compound, a non-radioactive, stable isotope-labeled version of AKG, directly enters the mitochondrial matrix.[4] Its deuterium (B1214612) atoms are then incorporated into downstream metabolites of the TCA cycle, such as succinate, fumarate, and malate. By using mass spectrometry to track the distribution of these deuterium labels, researchers can precisely trace the flow of carbon skeletons and quantify the flux through this critical pathway.[5][6]
The entry and progression of the d4-label from 2-Ketoglutaric acid through the Krebs cycle provide a direct measurement of the cycle's activity from that specific entry point.
Comparison with Alternative Tracers
The choice of a stable isotope tracer is critical and depends on the specific metabolic pathway and biological question under investigation.[7] While this compound is excellent for probing the latter half of the TCA cycle, other tracers like ¹³C-glucose and ¹³C-glutamine are more commonly used to gain a broader view of central carbon metabolism.[8]
| Tracer | Primary Pathway Traced | Common Isotopologue | Advantages | Disadvantages |
| This compound | Krebs Cycle (from α-KG) | M+4 in downstream metabolites | Direct entry into the TCA cycle, useful for studying anaplerosis and cataplerosis related to AKG. Cheaper precursor costs compared to some ¹³C tracers.[9] | Provides a limited view of upstream pathways like glycolysis. Deuterium labels can sometimes be lost in exchange reactions. |
| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Krebs Cycle | M+2, M+3 in TCA intermediates | Provides a comprehensive view of glucose metabolism and its contribution to various biosynthetic pathways.[10] Gold standard for many flux studies.[7] | Labeling patterns can be complex to interpret due to multiple entry points and pathway overlaps.[11] |
| [U-¹³C₅]-Glutamine | Glutaminolysis, Krebs Cycle | M+4, M+5 in TCA intermediates | Excellent for studying cancer cell metabolism, where glutamine is a key fuel source.[8][12] Traces reductive carboxylation. | Does not inform on glucose metabolism. Interpretation can be complex in tissues with high glutamine synthesis. |
| Deuterated Water (D₂O) | Gluconeogenesis, Glycogenolysis, Fatty Acid Synthesis | Varies (M+1, M+2, etc.) | Labels a wide range of metabolites through hydrogen exchange and biosynthesis.[12][13] Useful for measuring macromolecule synthesis. | Slower incorporation rates. Can be complex to interpret due to widespread, non-specific labeling. |
Experimental Protocol: A General Guide for Metabolic Flux Analysis
The following protocol outlines a typical workflow for a stable isotope tracing experiment in cultured cells. This serves as a foundational guide that should be optimized for specific cell types and experimental conditions.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Medium Preparation: Prepare culture medium (e.g., DMEM or RPMI 1640) lacking the metabolite to be used as a tracer. For example, use glucose-free DMEM for ¹³C-glucose experiments or glutamine-free DMEM for ¹³C-glutamine or this compound experiments.[14][15]
-
Tracer Introduction: Replace the standard medium with the isotope-labeled medium. The concentration of the tracer should be similar to physiological levels.
-
Incubation: Incubate the cells for a predetermined period. The duration depends on the pathway of interest; glycolysis reaches isotopic steady state in minutes, while the TCA cycle can take a few hours.[1] Time-course experiments are often necessary to capture dynamic fluxes.[1]
II. Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to halt all enzymatic activity.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) or 60% acetonitrile) to the culture dish.[14][15] Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Homogenization: Vortex the tubes thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
III. LC-MS/MS Analysis and Data Interpretation
-
Instrumentation: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] These techniques separate individual metabolites and measure their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer detects the mass isotopologue distribution (MID) for each metabolite of interest, revealing the extent of incorporation of the stable isotope.[5]
-
Flux Calculation: The raw MID data is corrected for the natural abundance of stable isotopes. The corrected data is then used in computational models (e.g., INCA, Metran) to calculate the absolute or relative metabolic fluxes through the network.
Conclusion
Validating metabolic flux data requires careful experimental design and the selection of appropriate stable isotope tracers. This compound offers a targeted approach to probe the Krebs cycle directly, providing valuable data on this central metabolic engine. However, for a more holistic view of cellular metabolism, it is often used in conjunction with other tracers like ¹³C-glucose and ¹³C-glutamine.[12] By understanding the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can confidently map the intricate and dynamic landscape of metabolic pathways, accelerating discoveries in basic science and drug development.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells [frontiersin.org]
- 14. Stable Isotope Resolved Metabolomics Studies in ex vivo TIssue Slices [bio-protocol.org]
- 15. Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing 2-Ketoglutaric Acid-d4 and 13C-Labeled Ketoglutarate
In the landscape of metabolic research, isotopic labeling is an indispensable tool. For scientists studying the pivotal role of alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the Krebs cycle, the choice between different isotopically labeled variants is critical. This guide provides a detailed comparison of two commonly used tracers: 2-Ketoglutaric acid-d4 (α-KG-d4) and 13C-labeled ketoglutarate, offering researchers the data and protocols needed to select the optimal compound for their experimental goals.
The fundamental difference between these two molecules lies in their primary applications, which are dictated by the nature of their isotopic labels. This compound, with its deuterium-labeled, non-exchangeable protons, is an ideal internal standard for precise quantification. In contrast, 13C-labeled ketoglutarate serves as a metabolic tracer, allowing researchers to track the journey of its carbon atoms through intricate biochemical pathways.
Quantitative and Physicochemical Comparison
The distinct isotopic compositions of α-KG-d4 and 13C-labeled ketoglutarate result in different molecular weights and mass shifts, which are fundamental to their use in mass spectrometry-based analyses.
| Property | Unlabeled α-Ketoglutaric Acid | This compound | [U-13C5]-Ketoglutarate |
| Molecular Formula | C₅H₆O₅ | C₅H₂D₄O₅ | 13C₅H₆O₅ |
| Molecular Weight | 146.10 g/mol [1] | 150.12 g/mol [2] | 151.06 g/mol [1][3] |
| Mass Shift (vs. Unlabeled) | N/A | +4 Da | +5 Da |
| Primary Application | N/A | Quantification (Internal Standard)[4] | Metabolic Flux Analysis (Tracer)[1] |
Table 1: Comparison of the physicochemical properties and primary applications of unlabeled, deuterated, and 13C-labeled alpha-ketoglutaric acid.
Application-Specific Performance and Experimental Protocols
The choice between α-KG-d4 and 13C-labeled ketoglutarate hinges on the research question. For accurate measurement of endogenous α-KG concentrations, α-KG-d4 is the superior choice. For elucidating the dynamics of metabolic pathways, 13C-labeled ketoglutarate is the required tool.
This compound for Quantitative Analysis
Principle: In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the quantification of a target analyte. The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. α-KG-d4 is an excellent internal standard for α-KG because it co-elutes chromatographically and has similar ionization efficiency, but its +4 Da mass shift prevents signal overlap.
Experimental Protocol: Quantification of α-KG in Plasma by LC-MS/MS
This protocol is adapted from methodologies for the quantification of small organic acids in biological matrices.[5][6]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Reconstitute the dried extract in 50 µL of a derivatization agent such as O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the corresponding oximes, which enhances chromatographic retention and ionization efficiency.
-
Incubate at 60°C for 30 minutes.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[7]
-
Column: A reverse-phase column such as an Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate α-KG from other matrix components.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Unlabeled α-KG: Precursor ion (m/z) 145.0 -> Product ion (m/z) 101.0 (corresponding to the loss of CO₂).
-
α-KG-d4 (Internal Standard): Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled α-KG and a fixed concentration of α-KG-d4.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of α-KG in the unknown samples is then determined from this calibration curve.
-
13C-Labeled Ketoglutarate for Metabolic Flux Analysis
Principle: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][8][9][10] Cells are cultured in a medium containing a substrate labeled with 13C, such as [U-13C5]-glutamine (which is readily converted to [U-13C5]-ketoglutarate). The 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, the relative contributions of different pathways can be calculated.
Experimental Protocol: 13C-MFA in Cultured Cancer Cells
This protocol is based on established methods for 13C tracing in cancer cell metabolism.[9][11]
-
Cell Culture and Labeling:
-
Culture cancer cells (e.g., HeLa, A549) to mid-log phase in standard culture medium.
-
For the labeling experiment, switch the medium to a custom formulation that is identical to the standard medium but contains [U-13C5]-glutamine in place of unlabeled glutamine.
-
Incubate the cells for a period sufficient to reach isotopic steady state. This is typically determined empirically but is often between 8 and 24 hours.[9]
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
LC System and Column: As described above, or using HILIC chromatography for better retention of polar metabolites.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is often preferred to resolve different isotopologues, though a triple quadrupole can also be used.
-
Analysis Mode: Scan for the m/z of TCA cycle intermediates (e.g., citrate, succinate, malate) and their expected 13C isotopologues. For example, for malate (B86768) (unlabeled m/z 133.0), the analysis would scan for M+0 (133.0), M+1 (134.0), M+2 (135.0), M+3 (136.0), and M+4 (137.0).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed to determine the mass isotopomer distribution (MID) for each measured metabolite. This is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
The MIDs are then used as input for software (e.g., INCA, Metran) that fits the data to a metabolic network model to calculate intracellular fluxes.
-
Visualizing Workflows and Pathways
To further clarify these complex processes, the following diagrams illustrate the experimental workflows and the metabolic fate of the labeled compounds.
Conclusion
The selection of an isotopically labeled standard is a critical decision in the design of metabolism-focused research. For the study of alpha-ketoglutarate, this compound and 13C-labeled ketoglutarate are powerful but distinct tools. α-KG-d4 provides the precision required for robust quantification, serving as an ideal internal standard in mass spectrometry. In contrast, 13C-labeled ketoglutarate offers a dynamic view of cellular metabolism, enabling researchers to trace the carbon backbone of α-KG and quantify the flux through interconnected metabolic pathways. By understanding the unique strengths of each compound and employing the appropriate experimental protocols, researchers can effectively address their specific scientific questions and advance our understanding of cellular bioenergetics and biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. ALPHA-KETOGLUTARIC ACID | Eurisotop [eurisotop.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. agilent.com [agilent.com]
- 8. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism [frontiersin.org]
Cross-Validation of 2-Ketoglutaric Acid-d4 as a Metabolic Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of 2-Ketoglutaric acid-d4 (2-KG-d4) with the established tracer, ¹³C-labeled glutamine, for elucidating tricarboxylic acid (TCA) cycle dynamics. While direct head-to-head comparative studies are limited, this document synthesizes available data and established methodologies to offer a framework for cross-validation.
Introduction to Metabolic Tracers in TCA Cycle Analysis
Stable isotope tracers are invaluable tools for quantifying the flux through metabolic pathways. In the context of the TCA cycle, tracers like ¹³C-glutamine are widely used to track the entry and conversion of key metabolites. 2-Ketoglutaric acid (α-ketoglutarate), a central intermediate of the TCA cycle, is a logical choice for a tracer. The deuterated form, 2-KG-d4, offers an alternative to commonly used ¹³C-labeled substrates. This guide explores the principles, protocols, and comparative considerations for using 2-KG-d4.
Principle of this compound Tracing
When introduced into a biological system, 2-KG-d4 enters the cellular pool of α-ketoglutarate. As it is metabolized within the TCA cycle, the deuterium (B1214612) labels are incorporated into downstream intermediates. By tracking the mass isotopologue distribution of these metabolites using mass spectrometry, it is possible to infer the metabolic flux through various segments of the cycle.
Comparative Analysis: 2-KG-d4 vs. ¹³C-Glutamine
While ¹³C-glutamine is a well-established and extensively validated tracer for TCA cycle analysis, 2-KG-d4 presents a different approach. The choice between these tracers can be influenced by the specific biological question and potential confounding factors.
| Feature | This compound (2-KG-d4) | ¹³C-Glutamine |
| Point of Entry | Directly enters the α-ketoglutarate pool in the TCA cycle. | Enters the TCA cycle via conversion to glutamate (B1630785) and then to α-ketoglutarate. |
| Metabolic Steps Traced | Primarily traces the latter half of the TCA cycle (from α-ketoglutarate onwards) and pathways branching from it. | Traces the entire TCA cycle, including anaplerotic and cataplerotic fluxes involving glutamine metabolism. |
| Potential for Isotope Effects | Deuterium can exhibit a more significant kinetic isotope effect than ¹³C, potentially altering reaction rates. | Kinetic isotope effects are generally considered to be less pronounced with ¹³C. |
| Data Interpretation | Analysis focuses on the appearance of deuterium in TCA cycle intermediates downstream of α-ketoglutarate. | Analysis of mass isotopologue distributions of multiple TCA cycle intermediates provides a comprehensive view of cycle flux. |
| Validation Status | Less extensively validated in the literature compared to ¹³C-glutamine. | Considered a "gold standard" tracer for TCA cycle analysis with extensive validation. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized workflows for utilizing 2-KG-d4 and ¹³C-glutamine as metabolic tracers.
Experimental Workflow for 2-KG-d4 Tracer Studies
Caption: Generalized workflow for 2-KG-d4 tracer experiments.
Detailed Steps:
-
Cell Culture: Plate and culture cells to the desired density. The specific cell type and experimental conditions will dictate the optimal seeding density and growth time.
-
Tracer Introduction: Replace the normal culture medium with a medium containing a known concentration of this compound. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.
-
Incubation: Incubate the cells with the tracer-containing medium for a predetermined period. Time-course experiments are often necessary to determine the optimal labeling duration.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity, typically by washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Collect the cell extracts and prepare them for mass spectrometry analysis. This may involve centrifugation to remove cell debris and drying of the supernatant.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography to separate the metabolites.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify the mass isotopologues of TCA cycle intermediates. This involves correcting for natural isotope abundance.
-
Flux Calculation: Use the determined labeling patterns to calculate the relative or absolute metabolic fluxes through the TCA cycle using appropriate metabolic modeling software.
Established Experimental Workflow for ¹³C-Glutamine Tracer Studies
Caption: Standard workflow for ¹³C-glutamine tracer experiments.
Signaling Pathways and Metabolic Interconnections
The TCA cycle is a central hub of cellular metabolism, interconnected with numerous other pathways. Tracing the fate of 2-KG-d4 or ¹³C-glutamine provides insights into these connections.
Caption: The TCA cycle and its connections to other metabolic pathways.
Conclusion and Recommendations
Cross-validation of a novel tracer like 2-KG-d4 against an established one such as ¹³C-glutamine is essential for ensuring the accuracy and reliability of metabolic flux data. While direct comparative data for 2-KG-d4 is not abundant, researchers can perform parallel labeling experiments. By running experiments with both 2-KG-d4 and ¹³C-glutamine under identical conditions, the resulting flux maps can be compared. This approach will not only validate the use of 2-KG-d4 but also provide a more comprehensive understanding of TCA cycle metabolism by leveraging the unique insights offered by each tracer. For researchers considering the use of 2-KG-d4, it is recommended to start with a well-characterized cell line and to perform thorough validation against an established tracer before proceeding to more complex experimental systems.
Confirming Experimental Findings with 2-Ketoglutaric Acid-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. In metabolic research, the use of stable isotope-labeled internal standards is a critical component for achieving high-quality quantitative results. This guide provides a comprehensive comparison of experimental findings confirmed with 2-Ketoglutaric acid-d4 (a deuterated form of 2-Ketoglutaric acid, also known as Alpha-Ketoglutarate or AKG), highlighting its superior performance over traditional non-deuterated standards in mass spectrometry-based analyses.
The Advantage of Deuterated Standards in Quantitative Analysis
2-Ketoglutaric acid is a vital intermediate in the Krebs cycle and a key signaling molecule, acting as a co-substrate for a variety of enzymes, including 2-oxoglutarate-dependent dioxygenases (2-OGDs). Given its central role in metabolism, accurately quantifying its levels and fluxes is crucial for understanding numerous physiological and pathological processes.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to its unlabeled counterpart. Consequently, it co-elutes during chromatography and experiences similar ionization effects, effectively correcting for variations in sample preparation, matrix effects, and instrument response. This leads to significantly improved accuracy and precision in experimental findings.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary advantage of using this compound as an internal standard lies in its ability to minimize the variability introduced by complex biological matrices, a phenomenon known as the matrix effect. Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may not co-elute perfectly or respond to matrix effects in the same way, leading to less accurate quantification.
Table 1: Quantitative Performance Comparison of Internal Standards
| Performance Metric | Without Internal Standard | With Non-Deuterated IS | With this compound (SIL-IS) |
| Accuracy (% Bias) | High and Variable | Moderate (can be >15%) | Low (<5-10%) |
| Precision (% CV) | >15-20% | 5-15% | <5% |
| Matrix Effect | Uncorrected | Partially Corrected | Effectively Corrected |
| Recovery | Variable | Partially Corrected | Corrected |
Data compiled from principles discussed in cited literature.
Table 2: Impact of Internal Standard Choice on Accuracy and Precision in Complex Matrices
| Analyte Measurement in Cannabis Matrix | Accuracy (% Difference from True Value) | Relative Standard Deviation (% RSD) |
| Without Internal Standard | Can differ by >60% | >50% |
| With Deuterated Internal Standard | Within 25% | <20% |
This table illustrates the significant improvement in accuracy and precision when using deuterated internal standards for the analysis of various compounds in complex matrices, as demonstrated in a study on pesticides and mycotoxins in cannabis.
Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.3 | 98.7 |
| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |
| Oleoylethanolamide-d4 | 114.8 | 105.2 |
| Palmitoylethanolamide-d4 | 95.6 | 89.1 |
| Stearoylethanolamide-d4 | 101.2 | 92.5 |
*This table presents the recovery and matrix effect for several deuterated internal standards used in the quantification of endocannabinoids in human CSF. While some compounds experienced significant matrix effects (ion suppression), the use
A Researcher's Guide to Assessing the Biological Equivalence of 2-Ketoglutaric Acid and its Deuterated Analog, 2-Ketoglutaric Acid-d4
For researchers, scientists, and drug development professionals, understanding the biological equivalence of an isotopically labeled compound and its unlabeled counterpart is critical for the accurate interpretation of metabolic studies and for the development of novel therapeutic agents. This guide provides a comprehensive framework for assessing the biological equivalence of 2-Ketoglutaric acid (α-KG) and its deuterated form, 2-Ketoglutaric acid-d4 (α-KG-d4).
2-Ketoglutaric acid is a pivotal intermediate in the Krebs cycle, playing a central role in cellular energy metabolism and amino acid biosynthesis.[1][2][3] Its deuterated analog, this compound, is frequently employed as an internal standard or tracer in metabolic research to elucidate biochemical pathways and reaction kinetics.[4] While isotopically labeled compounds are often assumed to be biologically equivalent to their native forms, the substitution of hydrogen with deuterium (B1214612) can, in some instances, lead to a kinetic isotope effect, potentially altering metabolic rates and pharmacokinetic profiles.[5][6] Therefore, a thorough assessment of their biological equivalence is paramount.
This guide presents a series of recommended experimental protocols and data presentation formats to objectively compare the physicochemical properties and biological activities of 2-Ketoglutaric acid and this compound.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental step in assessing biological equivalence is to compare the fundamental physicochemical properties of the two compounds. While many properties are expected to be nearly identical, differences in molecular weight are inherent, and subtle variations in other parameters could influence biological activity.
| Property | 2-Ketoglutaric Acid | This compound | Reference |
| Synonyms | alpha-Ketoglutaric acid, 2-Oxoglutaric acid | alpha-Ketoglutaric acid-d4, 2-Oxoglutaric acid-d4 | [1][4] |
| Molecular Formula | C₅H₆O₅ | C₅H₂D₄O₅ | [5][7] |
| Molecular Weight | 146.10 g/mol | 150.12 g/mol | [7][8] |
| CAS Number | 328-50-7 | 1381759-60-9 | [6][9] |
| Appearance | White to yellowish crystalline powder | Not explicitly stated, but expected to be similar to the unlabeled form | [1][10] |
| Solubility | Soluble in water and alcohol; insoluble in ether | Not explicitly stated, but expected to be soluble in water and polar solvents | [1][10][11] |
| Melting Point | 115 - 118 °C | Not available | [12] |
| Storage | Room temperature or desiccated at -20°C | Room temperature | [5][9] |
Assessing Biological Equivalence: A Multi-faceted Experimental Approach
To comprehensively evaluate the biological equivalence of 2-Ketoglutaric acid and this compound, a combination of in vitro and in vivo studies is recommended. The following sections outline detailed protocols for key experiments.
The Krebs Cycle: The Central Arena for 2-Ketoglutaric Acid
2-Ketoglutaric acid is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle). Its conversion to succinyl-CoA is a critical step in cellular respiration. The diagram below illustrates the position of α-KG in this vital metabolic pathway.
Experimental Workflow for Assessing Biological Equivalence
The following diagram outlines a logical workflow for the comprehensive assessment of the biological equivalence of 2-Ketoglutaric acid and its deuterated analog.
Detailed Experimental Protocols
In Vitro Enzyme Kinetics Assay: α-Ketoglutarate Dehydrogenase Activity
Objective: To compare the substrate efficiency of 2-Ketoglutaric acid and this compound for the enzyme α-Ketoglutarate Dehydrogenase (α-KGDH), a key enzyme in the Krebs cycle.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of α-Ketoglutarate Dehydrogenase complex.
-
Prepare stock solutions of 2-Ketoglutaric acid and this compound of known concentrations.
-
Prepare a reaction buffer containing cofactors such as NAD⁺ and Coenzyme A.
-
Prepare a detection reagent (e.g., a colorimetric probe that reacts with the product NADH).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add varying concentrations of either 2-Ketoglutaric acid or this compound to the wells.
-
Initiate the reaction by adding the α-KGDH enzyme complex.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves for both compounds.
-
Determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) for both 2-Ketoglutaric acid and this compound.
-
Expected Outcome: A comparison of the Vmax and Km values will indicate if there are significant differences in the enzyme's affinity and catalytic efficiency for the deuterated versus the non-deuterated substrate.
Cellular Uptake and Metabolism Assay
Objective: To compare the rate of uptake and subsequent metabolism of 2-Ketoglutaric acid and this compound in a relevant cell line (e.g., hepatocytes, neurons).
Methodology:
-
Cell Culture: Culture the chosen cell line to a suitable confluency.
-
Incubation: Incubate the cells with either 2-Ketoglutaric acid or this compound at a defined concentration for various time points.
-
Cell Lysis and Extraction: At each time point, wash the cells to remove extracellular substrate, lyse the cells, and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the cell extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentrations of the parent compound (2-KG or 2-KG-d4) and its downstream metabolites (e.g., succinate, glutamate).
-
Data Analysis:
-
Plot the intracellular concentration of the parent compound and its metabolites over time for both 2-Ketoglutaric acid and this compound.
-
Compare the rates of uptake and the metabolic profiles of the two compounds.
-
Expected Outcome: This experiment will reveal if deuteration affects the transport of 2-Ketoglutaric acid into the cell or alters its metabolic fate.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of 2-Ketoglutaric acid and this compound in a suitable animal model (e.g., mice or rats).
Methodology:
-
Animal Dosing: Administer a single dose of either 2-Ketoglutaric acid or this compound to two groups of animals via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation and Analysis: Separate the plasma from the blood samples and analyze the plasma concentrations of the administered compound using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters for both compounds, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t₁/₂ (Elimination half-life)
-
Clearance
-
Expected Outcome: A comparison of the pharmacokinetic parameters will determine if deuteration significantly alters the absorption, distribution, metabolism, and excretion of 2-Ketoglutaric acid in a living organism.
Conclusion
The assessment of biological equivalence between 2-Ketoglutaric acid and its deuterated analog is a critical step for ensuring the validity of research findings and for the potential development of deuterated compounds as therapeutics. The experimental framework provided in this guide offers a robust approach to objectively compare their physicochemical properties and biological activities. By systematically evaluating their behavior in enzymatic assays, cellular models, and in vivo systems, researchers can confidently determine the degree of their biological equivalence and make informed decisions in their scientific endeavors.
References
- 1. 2-Ketoglutaric acid | 328-50-7 [chemicalbook.com]
- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. 2-Oxoglutaric acid for biochemistry | 328-50-7 [sigmaaldrich.com]
- 7. ALPHA-KETOGLUTARIC ACID-3,3,4,4-D4 | Eurisotop [eurisotop.com]
- 8. selleckchem.com [selleckchem.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. 2-Ketoglutaric acid | 328-50-7 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2-Ketoglutaric Acid-d4
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Ketoglutaric acid-d4, a deuterated internal standard crucial for precise measurement in complex biological matrices. We delve into the experimental protocols and performance data of two primary techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on their respective advantages and considerations.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis. By closely mimicking the physicochemical properties of the endogenous analyte, these standards effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. This guide will compare a validated LC-MS/MS method utilizing this compound against a GC-MS method also employing a deuterated internal standard, providing the necessary data to make informed decisions for your analytical needs.
Method Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the analysis of 2-Ketoglutaric acid often depends on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical validation parameters for each method.
| Validation Parameter | LC-MS/MS with this compound | GC-MS with Deuterated Internal Standard |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.8 ng/mL[1] | ~0.938 µg/mL[2] |
| Intra-Day Precision (%RSD) | <15% | ≤ 6.0%[2] |
| Inter-Day Precision (%RSD) | <15% | ≤ 4.6%[2] |
| Intra-Day Accuracy (%RE) | ±15% | - |
| Inter-Day Accuracy (%RE) | ±15% | ≤ 93.7% (reported as % of nominal)[2] |
| Recovery | >85% | - |
Note: The data presented is a composite from various validated methods for α-ketoglutaric acid and similar compounds, as a single direct comparative study is not publicly available. The LC-MS/MS LLOQ is based on a method for the non-deuterated analyte but is representative of the sensitivity achievable.
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical data. Here, we outline the methodologies for both an LC-MS/MS and a GC-MS approach for the analysis of 2-Ketoglutaric acid.
Method A: LC-MS/MS with this compound Internal Standard
This method is adapted from a validated procedure for α-ketoglutaric acid in human plasma and incorporates the use of a deuterated internal standard for optimal accuracy.[3][4][5]
1. Sample Preparation:
-
To 100 µL of plasma, add a known concentration of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[6]
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 3.0 μm).[1]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (97:3, v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[1]
-
MRM Transitions:
-
2-Ketoglutaric acid: To be determined based on instrument optimization.
-
This compound: To be determined based on instrument optimization.
-
Method B: GC-MS with Deuterated Internal Standard
This method requires derivatization to increase the volatility of the analyte for gas chromatography.[2][7]
1. Sample Preparation and Derivatization:
-
To a known volume of sample, add the deuterated internal standard.
-
Reduction (Optional but recommended for stability): The sample can be treated with sodium borodeuteride (NaBD₄) to reduce the keto group to a hydroxyl group, forming a more stable derivative.
-
Oxime Formation: Treat the sample with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride to form the oxime derivative.[2]
-
Silylation: Following oxime formation, perform liquid-liquid extraction and then evaporate the organic layer. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (B98337) ether derivative.[8]
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS System: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).
-
Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions for the derivatized 2-Ketoglutaric acid and its deuterated internal standard.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both LC-MS/MS and GC-MS methodologies.
Caption: LC-MS/MS experimental workflow for 2-Ketoglutaric acid analysis.
References
- 1. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative determination of alpha-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. [PDF] A Liquid Chromatography Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erndim.org [erndim.org]
A Comparative Guide to the Metabolic Fates of 2-Ketoglutaric Acid-d4 and Glutamine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two critical molecules in cellular metabolism: 2-Ketoglutaric acid (α-Ketoglutarate, a-KG) and glutamine, using their deuterated stable isotopes, 2-Ketoglutaric acid-d4 and glutamine-d5, as tracers. Understanding the distinct and overlapping pathways of these metabolites is crucial for research in cancer metabolism, metabolic disorders, and drug development.
Introduction to 2-Ketoglutaric Acid and Glutamine Metabolism
2-Ketoglutaric acid is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic hub for energy production and biosynthesis.[1] It serves as a precursor for the synthesis of several amino acids and is involved in nitrogen transport.[2] Glutamine, the most abundant amino acid in the bloodstream, is a major source of carbon and nitrogen for rapidly proliferating cells.[3] Importantly, glutamine is a primary precursor for the synthesis of a-KG, linking glutamine metabolism directly to the TCA cycle.[4][5] The conversion of glutamine to a-KG is a critical anaplerotic reaction, replenishing TCA cycle intermediates to support cell growth and proliferation.[6]
Stable isotope tracing using deuterated molecules like this compound and glutamine-d5 allows for the precise tracking of their metabolic fates within the complex network of cellular reactions. By monitoring the incorporation of deuterium (B1214612) into downstream metabolites, researchers can elucidate pathway activities and quantify metabolic fluxes.
Comparative Metabolic Fates
While glutamine is a direct precursor to 2-Ketoglutaric acid, tracing each molecule with its respective deuterated isotope can reveal distinct aspects of cellular metabolism.
-
Glutamine-d5 tracing provides a comprehensive view of glutamine utilization, including its entry into the cell, conversion to glutamate (B1630785) and subsequently to a-KG, and the subsequent fate of the a-KG carbon skeleton in both oxidative and reductive pathways of the TCA cycle. It also sheds light on pathways that utilize glutamine-derived nitrogen.
-
This compound tracing, on the other hand, bypasses the initial steps of glutamine metabolism and directly introduces the labeled molecule into the TCA cycle. This allows for a more focused investigation of a-KG's role within the TCA cycle and its contribution to other metabolic pathways, such as amino acid synthesis and lipid metabolism, independent of glutamine uptake and conversion.
The choice between these two tracers depends on the specific research question. To study the overall contribution of glutamine to cellular metabolism, glutamine-d5 is the tracer of choice. To specifically investigate the metabolic flux through a-KG and its downstream pathways, this compound provides a more direct approach.
Quantitative Data Presentation
The following tables present representative quantitative data from stable isotope tracing experiments. It is important to note that this data is illustrative and the actual values will vary depending on the cell type, experimental conditions, and the specific analytical methods used.
Table 1: Representative Isotope Enrichment in Key Metabolites after Tracing with Glutamine-d5
| Metabolite | Isotope Enrichment (%) | Metabolic Pathway Implication |
| Glutamate-d5 | 85-95 | High rate of glutamine to glutamate conversion. |
| This compound | 70-85 | Significant entry of glutamine-derived carbon into the TCA cycle. |
| Citrate-d4 | 40-60 | Oxidative metabolism of glutamine-derived a-KG in the TCA cycle. |
| Succinate-d4 | 50-70 | Further oxidative metabolism within the TCA cycle. |
| Malate-d4 | 45-65 | Continued flux through the TCA cycle. |
| Aspartate-d4 | 30-50 | Transamination of TCA cycle intermediates. |
Table 2: Representative Isotope Enrichment in Key Metabolites after Tracing with this compound
| Metabolite | Isotope Enrichment (%) | Metabolic Pathway Implication |
| This compound | 90-98 | High intracellular concentration of the tracer. |
| Citrate-d4 | 50-70 | Direct entry and oxidative metabolism of a-KG in the TCA cycle. |
| Succinate-d4 | 60-80 | High flux through the oxidative TCA cycle downstream of a-KG. |
| Malate-d4 | 55-75 | Continued high flux through the TCA cycle. |
| Glutamate-d4 | 20-40 | Reductive carboxylation or transamination of a-KG. |
| Aspartate-d4 | 25-45 | Transamination from TCA cycle intermediates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing studies. Below are generalized protocols for tracing the metabolic fates of glutamine-d5 and this compound in cultured cells.
Protocol 1: Metabolic Tracing with L-Glutamine-d5 in Cell Culture
1. Cell Culture and Isotope Labeling:
- Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).
- Prepare culture medium (e.g., DMEM) containing a known concentration of L-Glutamine-d5 (e.g., 2 mM). It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glutamine.[7]
- Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed L-Glutamine-d5 containing medium.
- Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
2. Metabolite Extraction:
- To quench metabolism, aspirate the labeling medium and quickly wash the cells with ice-cold saline.
- Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.[7]
- Collect the cell lysate into a pre-chilled microcentrifuge tube.
3. Sample Processing and LC-MS/MS Analysis:
- Vortex the cell lysate thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube.
- Dry the metabolite extract, for example, using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., HILIC for polar metabolites).[8]
- Acquire data in a selected reaction monitoring (SRM) or full scan mode to detect and quantify the different isotopologues of the metabolites of interest.
Protocol 2: Metabolic Tracing with this compound in Cell Culture
1. Cell Culture and Isotope Labeling:
- Follow the same cell seeding and growth procedure as in Protocol 1.
- Prepare culture medium containing a known concentration of a cell-permeable form of this compound, such as diethyl-[3,3'-2H]-α-ketoglutarate, as a-KG itself has poor membrane permeability.
- Remove the standard growth medium, wash with PBS, and add the pre-warmed medium containing the this compound ester.
- Incubate for the desired time course.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as in Protocol 1.
3. Sample Processing and GC-MS or LC-MS/MS Analysis:
- Process the samples as described in Protocol 1.
- For the analysis of keto acids, derivatization may be required prior to GC-MS analysis to improve volatility and chromatographic properties.[9]
- Alternatively, LC-MS/MS methods can be employed for the direct analysis of underivatized keto acids.[10][11]
- Analyze the samples to determine the incorporation of deuterium from this compound into downstream metabolites.
Visualization of Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to visualize the key metabolic pathways and experimental workflows.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The glutamine-alpha-ketoglutarate (AKG) metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
Independent Verification of 2-Ketoglutaric Acid-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between isotopically labeled and unlabeled compounds is paramount for accurate experimental design and interpretation. This guide provides an objective comparison of 2-Ketoglutaric acid-d4 and its non-deuterated analog, 2-Ketoglutaric acid, with a focus on their metabolic fate and analytical detection.
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the Krebs cycle and a key player in amino acid metabolism, cellular signaling, and epigenetic regulation. The deuterated form, this compound, serves as a valuable tracer in metabolic studies, allowing researchers to track the flow of α-KG through various biochemical pathways. However, the substitution of hydrogen with deuterium (B1214612) can introduce a kinetic isotope effect (KIE), leading to altered metabolic rates compared to the endogenous, unlabeled compound. This guide aims to provide a comprehensive overview of these differences, supported by experimental protocols and data interpretation.
Data Presentation: A Comparative Analysis
Below is a table summarizing the expected and reported characteristics of 2-Ketoglutaric acid and its deuterated counterpart based on existing knowledge of KIE and metabolic tracer studies.
| Parameter | 2-Ketoglutaric Acid (Unlabeled) | This compound (Deuterated) | Key Considerations & Rationale |
| Molecular Weight | 146.10 g/mol | 150.12 g/mol | The increased mass of deuterium is the basis for its use as a tracer in mass spectrometry-based analyses. |
| Cellular Uptake | Standard cellular uptake rates.[1][2] | Expected to be similar to the unlabeled form as uptake is primarily a physical transport process not involving bond cleavage. | Cellular uptake mechanisms for α-KG are not expected to exhibit a significant isotope effect. |
| Enzyme Kinetics (e.g., α-KG Dehydrogenase) | Standard Vmax and Km values. | Expected lower Vmax and potentially altered Km due to the primary kinetic isotope effect. | The oxidative decarboxylation of α-KG involves the cleavage of a C-H (or C-D) bond, which is a rate-limiting step. |
| Metabolic Rate | Standard metabolic turnover rate. | Slower metabolic turnover rate. | The KIE leads to a reduction in the rate of enzymatic reactions involving the deuterated substrate. |
| Downstream Metabolite Labeling | Not applicable (endogenous). | Enables tracing of the d4 label into downstream metabolites such as glutamate, succinate, and other TCA cycle intermediates. | This is the primary application of this compound in metabolic research. |
| Analytical Detection (MS) | Detected at its natural isotopic abundance. | Easily distinguishable from the unlabeled form due to its higher mass-to-charge ratio (m/z). | Mass spectrometry allows for the clear separation and quantification of labeled and unlabeled isotopologues. |
Signaling Pathways and Experimental Workflows
To visualize the central role of 2-Ketoglutaric acid in metabolism and the general workflow for its analysis, the following diagrams are provided.
Experimental Protocols
Accurate quantification of 2-Ketoglutaric acid and its deuterated isotopologues is critical for meaningful experimental results. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: LC-MS/MS Analysis of 2-Ketoglutaric Acid
This protocol is adapted from established methods for the analysis of small polar metabolites from biological samples.
-
Sample Preparation and Metabolite Extraction:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish and scrape the cells.
-
Collect the cell lysate into a microcentrifuge tube. For tissue samples, homogenize in the extraction solvent.
-
Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like 2-Ketoglutaric acid.
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the polar compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the detection of 2-Ketoglutaric acid ([M-H]⁻).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for both the unlabeled and d4-labeled 2-Ketoglutaric acid.
-
Internal Standard: Use of a ¹³C-labeled 2-Ketoglutaric acid internal standard is recommended for accurate quantification.
-
-
Protocol 2: GC-MS Analysis of 2-Ketoglutaric Acid
This protocol requires derivatization to make the non-volatile 2-Ketoglutaric acid amenable to gas chromatography.
-
Sample Preparation and Derivatization:
-
Follow the same metabolite extraction procedure as for LC-MS/MS.
-
After collecting the supernatant, completely dry the sample using a vacuum concentrator or a stream of nitrogen.
-
To the dried residue, add a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) or a two-step derivatization with methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the sample at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for the separation of the derivatized metabolites.
-
Injection: Splitless injection is typically used for trace-level analysis.
-
Temperature Program: A temperature gradient is programmed to separate the metabolites based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to selectively detect and quantify the characteristic fragment ions of the derivatized 2-Ketoglutaric acid and its d4-labeled counterpart.
-
-
Conclusion
The use of this compound is a powerful tool for elucidating the complex roles of α-KG in cellular metabolism. However, researchers must be cognizant of the potential for kinetic isotope effects to alter the metabolic rate of the deuterated tracer compared to its endogenous, unlabeled form. By employing robust and well-validated analytical methods, such as those detailed in this guide, and by carefully considering the implications of isotopic labeling, scientists can obtain accurate and reproducible data to advance our understanding of metabolic pathways in health and disease.
References
A Comparative Guide to Metabolic Tracers: 2-Ketoglutaric Acid-d4 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating metabolic pathways and quantifying fluxes. This guide provides an objective comparison of 2-Ketoglutaric acid-d4 (2-KG-d4) with other commonly used metabolic tracers, particularly 13C-labeled glutamine. We present supporting experimental contexts, detailed methodologies, and quantitative data to assist researchers in selecting the optimal tracer for their experimental needs.
Introduction to Metabolic Tracers
Stable isotope tracing is a powerful technique that involves introducing a labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. This allows for the elucidation of metabolic pathway activity and the quantification of metabolic fluxes. The choice of tracer is critical and depends on the specific metabolic pathways under investigation and the analytical methods available. While carbon-13 (¹³C) labeled tracers are widely used to follow the carbon backbone of molecules, deuterium (B1214612) (²H or D) labeled tracers offer unique advantages, particularly in specific applications such as probing enzymatic reactions involving hydrogen transfer.
Core Principles: Deuterium (²H) vs. Carbon-13 (¹³C) Tracing
The fundamental difference between deuterium and carbon-13 tracers lies in the atom they track. ¹³C-labeled tracers, such as [U-¹³C₅]-glutamine, are the gold standard for tracing the carbon skeleton of molecules as they are metabolized through pathways like the tricarboxylic acid (TCA) cycle. In contrast, deuterium-labeled tracers, like this compound, track the fate of hydrogen atoms. This provides a powerful tool for investigating specific enzymatic reactions and can be particularly advantageous in magnetic resonance spectroscopy (MRS) based methods.
Benchmarking this compound
This compound is a deuterated isotopologue of α-ketoglutarate (α-KG), a key intermediate in the TCA cycle. Its primary and most significant application to date is in the detection and monitoring of the oncometabolite 2-hydroxyglutarate (2-HG) in tumors harboring mutations in the isocitrate dehydrogenase (IDH) enzyme.[1][2] Mutant IDH gains a neomorphic function, converting α-KG to 2-HG. By supplying 2-KG-d4, researchers can specifically track its conversion to deuterated 2-HG, providing a direct measure of the mutant IDH activity.
Comparative Analysis of Tracer Performance
The selection of an appropriate tracer is pivotal for the accurate measurement of metabolic fluxes. The following table summarizes key characteristics and considerations for this compound in its primary application compared to the broader use of [U-¹³C₅]-glutamine for tracing central carbon metabolism.
| Feature | This compound | [U-¹³C₅]-Glutamine |
| Primary Application | Measurement of mutant IDH activity via 2-HG production[1][2] | General metabolic flux analysis of the TCA cycle and related pathways[3] |
| Traced Atom | Deuterium (²H) | Carbon-13 (¹³C) |
| Principle of Detection | Mass shift of +4 Da in 2-HG | Mass shifts in TCA cycle intermediates (e.g., +4 in malate, +5 in citrate)[3] |
| Analytical Method | Deuterium Magnetic Resonance Spectroscopy (²H-MRS), LC-MS[1][4] | Mass Spectrometry (GC-MS, LC-MS), ¹³C-NMR[3] |
| Advantages | High specificity for IDH mutation activity, low natural abundance of deuterium provides a clean background for detection[5] | Provides a comprehensive view of carbon flow through the TCA cycle and connected biosynthetic pathways[3] |
| Limitations | Limited application for general TCA cycle flux analysis due to potential loss of deuterium labels[5]; lower cell permeability of α-KG can be a challenge[6] | Can lead to complex labeling patterns that require sophisticated modeling for flux analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic tracing experiments. Below are representative protocols for experiments utilizing this compound for 2-HG detection and [U-¹³C₅]-glutamine for TCA cycle analysis.
Protocol 1: 2-HG Detection using this compound in IDH-mutant Cancer Cells
This protocol is adapted from studies investigating IDH mutation activity.[1][2]
-
Cell Culture and Labeling:
-
Culture IDH-mutant and wild-type glioma cells in standard DMEM with 10% FBS.
-
For the labeling experiment, switch to a medium containing a deuterated α-ketoglutarate tracer, such as diethyl-[3,3'-²H]-α-ketoglutarate, to improve cell permeability.[2] The concentration and incubation time should be optimized based on the cell line and experimental goals.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Use a high-resolution mass spectrometer to detect and quantify the deuterated 2-hydroxyglutarate (2-HG-d).
-
Protocol 2: TCA Cycle Flux Analysis using [U-¹³C₅]-Glutamine
This protocol is a standard method for ¹³C-metabolic flux analysis in mammalian cells.[3]
-
Cell Culture and Labeling:
-
Culture cancer cells in glutamine-free DMEM supplemented with 10% dialyzed FBS.
-
For the labeling experiment, add [U-¹³C₅]-glutamine to the medium at a physiological concentration (e.g., 2-4 mM).
-
Incubate the cells for a sufficient time to achieve isotopic steady-state in the TCA cycle intermediates (typically 6-24 hours).
-
-
Metabolite Extraction:
-
Follow the same procedure as described in Protocol 1 for quenching metabolism and extracting metabolites.
-
-
GC-MS or LC-MS Analysis:
-
Derivatize the extracted metabolites if using GC-MS to increase their volatility.
-
Analyze the samples to determine the mass isotopologue distributions (MIDs) of TCA cycle intermediates such as citrate, α-ketoglutarate, malate, and fumarate.
-
The MIDs provide information on the fractional contribution of glutamine to the TCA cycle.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.
Caption: Tracing ¹³C from Glutamine through the TCA Cycle.
Caption: Conversion of 2-KG-d4 to 2-HG-d4 by mutant IDH.
Caption: General workflow for stable isotope tracing experiments.
Conclusion
Both deuterated and ¹³C-labeled tracers are powerful tools for metabolic research, each with distinct advantages. This compound has emerged as a highly specific and valuable tracer for investigating the activity of mutant IDH enzymes through the detection of 2-HG. Its low natural abundance provides a clear analytical window for detection. For broader studies of central carbon metabolism and TCA cycle flux, ¹³C-labeled tracers like [U-¹³C₅]-glutamine remain the preferred choice due to their ability to provide a comprehensive view of carbon flow. The selection of the appropriate tracer should be guided by the specific biological question and the analytical capabilities available to the researcher.
References
- 1. archive.ismrm.org [archive.ismrm.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Ketoglutaric Acid-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Ketoglutaric acid-d4, drawing upon safety data sheets for its non-deuterated counterpart, α-Ketoglutaric acid, to ensure best practices in the absence of specific data for the deuterated compound.
Hazard Profile and Safety Precautions
2-Ketoglutaric acid is classified as a hazardous substance that can cause serious eye damage and skin irritation.[1][2][3] Due to these risks, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Wear safety glasses with side-shields or goggles.[1] |
| Hand Protection | Handle with gloves.[1] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | A dust respirator is recommended when handling the solid form to avoid breathing in dust.[4] |
Spill Management and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
Minor Spills:
-
Clean up spills immediately.[4]
-
Avoid breathing dust and contact with skin and eyes.[4]
-
Wear full protective clothing, including gloves, safety glasses, and a dust respirator.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Collect the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[4]
Major Spills:
-
Alert personnel in the area and evacuate if necessary.[4]
-
Wear appropriate PPE.
-
Prevent the spillage from entering drains or water courses.[4]
-
Recover the product wherever possible.[4]
-
For wet spills, vacuum or shovel the material into labeled containers for disposal.[4]
-
Wash the spill area with large amounts of water, preventing runoff from entering drains.[4]
Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. Segregate it from other chemical waste to avoid unintended reactions. The container must be clearly labeled.
Step 2: Neutralization of Small Quantities
For small quantities of aqueous solutions, neutralization may be a viable disposal option. This should only be performed by trained personnel in a controlled environment, such as a fume hood.
-
Prepare a dilute solution of a base, such as sodium carbonate or calcium hydroxide, in a large volume of ice water (a 1:10 ratio of acid to base solution is a general guideline).[5]
-
Slowly, and with constant stirring, add the 2-Ketoglutaric acid solution to the basic solution.[5]
-
Monitor the pH of the resulting solution. The target pH should be between 5.5 and 9.0.[5]
-
Once neutralized, the solution may be permissible for drain disposal, followed by a large flush of water (at least 20 parts water to the neutralized solution), subject to local regulations.[5]
Step 3: Disposal as Hazardous Waste
For larger quantities, or if neutralization is not feasible or permitted by local regulations, this compound should be disposed of as hazardous chemical waste.
-
Ensure the waste is in a securely sealed, properly labeled container.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for collection by a licensed hazardous waste disposal company.
Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ketoglutaric Acid-d4
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Ketoglutaric acid-d4, a deuterated analog of the key metabolic intermediate, α-Ketoglutaric acid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
2-Ketoglutaric acid, and by extension its deuterated form, is classified as a hazardous substance. The primary risks associated with this compound are:
Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to protect against the identified hazards. The following table summarizes the required equipment for various laboratory procedures involving this compound.
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or a face shield[5][6] | Nitrile or other chemical-resistant gloves[5][7] | Laboratory coat[5][8] | Use in a well-ventilated area or fume hood to avoid dust inhalation[9][10] |
| Solution Preparation | Chemical safety goggles and a face shield[5][6] | Nitrile or other chemical-resistant gloves[5][7] | Chemical-resistant apron over a laboratory coat[5][6] | Work within a certified chemical fume hood[5] |
| Handling and Transfer | Chemical safety goggles[5][7] | Nitrile or other chemical-resistant gloves[5][7] | Laboratory coat[5][8] | Not generally required if handled in a well-ventilated area[10] |
| Spill Cleanup | Chemical safety goggles and a face shield[5][6] | Chemical-resistant gloves (consider double-gloving)[11] | Chemical-resistant apron or coveralls[11][12] | NIOSH-approved respirator if dust or aerosols are generated[5][13] |
| Waste Disposal | Chemical safety goggles[5][7] | Nitrile or other chemical-resistant gloves[5][7] | Laboratory coat[5][8] | Not generally required |
Note: Always inspect gloves for signs of degradation or punctures before use and change them immediately if they become contaminated.[9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep the container tightly sealed to prevent moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents.[9]
3. Handling and Preparation:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[5][9]
-
When preparing solutions, always add the acid to the solvent slowly to avoid splashing.[9]
4. Spill Management:
-
Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency spill response procedures.[9] For liquid spills, confine the spill area using absorbent materials.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with the compound (e.g., weighing papers, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for chemical waste.[9]
-
Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.[10]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. creativesafetysupply.com [creativesafetysupply.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
